(+)-Butin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12O5 |
|---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
(2R)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m1/s1 |
InChI Key |
MJBPUQUGJNAPAZ-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C=C3)O)O |
Origin of Product |
United States |
Foundational & Exploratory
(+)-Butin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
Introduction
(+)-Butin, a flavanone, is a chiral flavonoid that has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Natural Sources of this compound
This compound is found in a variety of plant species, with notable concentrations in the family Fabaceae. The primary and most extensively studied sources are detailed below.
Principal Natural Sources
-
Butea monosperma (Lam.) Kuntze: Commonly known as the "flame of the forest," this plant is a prominent source of butin. The flowers, in particular, have been identified as containing this flavonoid, with concentrations reported to be approximately 0.04%.[1] The seeds of Butea monosperma are also a known source of butin.[2]
-
Dalbergia spp.: Several species within the Dalbergia genus, which includes various rosewood trees, have been found to contain butin. Phytochemical investigations of Dalbergia oliveri have led to the successful isolation of butin from its heartwood.[3] While qualitative data exists for other Dalbergia species, specific quantitative data for this compound is less prevalent in the available literature.
-
Vernonia spp.: Members of the Vernonia genus, commonly known as ironweeds, are also recognized for their flavonoid content. While many studies focus on the extraction of various bioactive compounds from species like Vernonia amygdalina, the presence of a range of flavonoids suggests its potential as a source, though specific quantitative data for butin is not extensively documented.[4][5][6][7]
Quantitative Data on this compound Content
The following table summarizes the available quantitative data for this compound and related flavonoids in various plant sources.
| Plant Species | Plant Part | Compound | Concentration/Yield | Reference |
| Butea monosperma | Flowers | Butin | 0.04% | [1] |
| Butea monosperma | Flowers | Methanolic Extract Yield | 9.6% | [8] |
| Dalbergia oliveri | Heartwood | Butin | Not specified | [3] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and purification. The following sections provide a detailed, generalized experimental protocol based on established phytochemical methods.
General Experimental Workflow
Caption: Generalized workflow for the isolation and purification of this compound.
Detailed Experimental Protocols
1. Plant Material Preparation:
-
Collection: Fresh flowers of Butea monosperma are collected.
-
Drying: The plant material is shade-dried at room temperature to prevent the degradation of thermolabile compounds.
-
Pulverization: The dried material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.[8]
2. Solvent Extraction:
-
Method: Soxhlet extraction is a commonly employed method for the exhaustive extraction of flavonoids.[8][9] Maceration can also be used, though it may be less efficient.[10][11]
-
Solvent: Ethanol or methanol are effective solvents for extracting flavonoids like butin.[8][9][12]
-
Procedure (Soxhlet):
-
A known quantity of the powdered plant material (e.g., 500 g) is packed into a thimble.
-
The thimble is placed in the Soxhlet apparatus.
-
The apparatus is fitted with a condenser and a flask containing the extraction solvent (e.g., 2 L of methanol).
-
The solvent is heated to its boiling point, and the extraction is carried out for a sufficient duration (e.g., 24-48 hours) until the solvent in the siphon tube becomes colorless.
-
The resulting extract is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[8]
-
3. Fractionation of the Crude Extract:
-
Purpose: To separate compounds based on their polarity and enrich the fraction containing butin.
-
Procedure (Liquid-Liquid Partitioning):
-
The crude methanolic or ethanolic extract is suspended in distilled water.
-
The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, diethyl ether, ethyl acetate, and n-butanol.[9]
-
The ethyl acetate fraction is typically enriched with flavanones like butin.
-
Each fraction is concentrated using a rotary evaporator.
-
4. Chromatographic Purification:
-
Technique: Column chromatography is the primary method for the purification of butin from the enriched fraction.[9][13][14]
-
Stationary Phase: Silica gel is commonly used for the separation of flavonoids.[9] Sephadex LH-20 is also effective, particularly for separating flavonoids.[15]
-
Mobile Phase: A gradient of non-polar to polar solvents is used to elute the compounds. For silica gel chromatography, a gradient system of dichloromethane and diethyl ether (e.g., starting with 100% dichloromethane and gradually increasing the proportion of diethyl ether) can be effective.[9]
-
Procedure:
-
A glass column is packed with a slurry of silica gel in the initial mobile phase.
-
The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with the solvent gradient.
-
Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:benzene:methanol, 15:2:3) and visualized under UV light or by spraying with a suitable reagent (e.g., 5% ferric chloride solution).[8]
-
Fractions showing a similar TLC profile corresponding to the Rf value of a butin standard are pooled together.
-
5. Crystallization:
-
Purpose: To obtain pure crystalline this compound from the pooled chromatographic fractions.
-
Procedure:
-
The pooled fractions are concentrated to a small volume.
-
A suitable solvent for crystallization, such as ethanol, is added.[9]
-
The solution is heated gently to dissolve the solid and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.[16][17][18]
-
The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried.
-
6. Structural Elucidation:
-
The identity and purity of the isolated this compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[9]
Biological Signaling Pathways of this compound
This compound exhibits a range of biological activities, including anti-implantation, anti-diarrheal, and anti-hepatotoxic effects. The underlying mechanisms for some of these activities are beginning to be understood.
Mitochondria-Dependent Apoptotic Pathway
Butin has been shown to protect cells from oxidative stress-induced apoptosis by modulating the mitochondria-dependent pathway.[19]
Caption: Butin's modulation of the mitochondria-dependent apoptotic pathway.
Butin exerts its protective effect by:
-
Inhibiting the loss of mitochondrial membrane potential. [19]
-
Regulating the Bcl-2 family of proteins: It promotes the expression of the anti-apoptotic protein Bcl-2 and inhibits the pro-apoptotic protein Bax.[19]
-
Preventing the release of cytochrome c from the mitochondria into the cytosol.[19]
-
Inhibiting the activation of caspases-9 and -3, which are key executioners of apoptosis.[19]
Other Reported Biological Activities
-
Anti-implantation Activity: Butin isolated from Butea monosperma seeds has demonstrated dose-dependent anti-implantation activity in rats, suggesting an estrogenic effect.[2] The exact signaling pathway for this activity requires further elucidation.
-
Anti-diarrheal Activity: While the specific mechanism for butin is not detailed, the anti-diarrheal properties of plant extracts containing flavonoids are often attributed to their ability to inhibit intestinal motility and fluid secretion.[20][21]
-
Anti-hepatotoxic Activity: Butin has shown protective effects against liver damage by reducing markers of liver injury and attenuating oxidative stress and pro-inflammatory cytokines.[22] This suggests its involvement in modulating inflammatory and oxidative stress pathways.
Conclusion
This compound is a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, with Butea monosperma being a key species. The detailed methodologies for its isolation and purification, from solvent extraction to chromatographic separation and crystallization, offer a practical framework for researchers. Furthermore, the elucidation of its role in the mitochondria-dependent apoptotic pathway provides a foundation for understanding its mechanism of action in various disease models. Further research is warranted to fully explore the quantitative distribution of this compound in a wider range of plant species and to delineate the specific signaling pathways underlying its diverse biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogenic and postcoital anticonceptive activity in rats of butin isolated from Butea monosperma seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. troindia.in [troindia.in]
- 10. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. [PDF] ISOLATION, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BUTEA MONOSPERMA (LAM.) | Semantic Scholar [semanticscholar.org]
- 13. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]
- 14. Separation of flavonoids with significant biological activity from Acacia mearnsii leaves - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00209H [pubs.rsc.org]
- 15. air.unimi.it [air.unimi.it]
- 16. community.wvu.edu [community.wvu.edu]
- 17. bellevuecollege.edu [bellevuecollege.edu]
- 18. chemlab.truman.edu [chemlab.truman.edu]
- 19. Butin (7,3′,4′-Trihydroxydihydroflavone) Reduces Oxidative Stress-Induced Cell Death via Inhibition of the Mitochondria-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antidiarrheal activity of extracts and compound from Trilepisium madagascariense stem bark - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Butin prevent liver damage triggered by D-galactosamine via regulating lipid peroxidation and proinflammatory cytokines in rodents - Journal of King Saud University - Science [jksus.org]
(+)-Butin chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Butin
Introduction
This compound is a flavanone, a class of flavonoids, that has garnered attention in the scientific community for its potential therapeutic properties. As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: this compound and (-)-butin. This guide provides a comprehensive overview of the chemical structure and stereochemistry of the (+)-enantiomer of butin, tailored for researchers, scientists, and professionals in drug development. Butin is found in plants such as Vernonia anthelmintica, Acacia mearnsii, and Dalbergia odorifera. It exhibits a range of biological activities, including strong antioxidant, anti-inflammatory, and antiplatelet effects.
Chemical Structure
The chemical structure of butin is characterized by a C6-C3-C6 backbone, typical of flavonoids. The core structure is a flavanone ring system with hydroxyl substitutions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2R)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one |
| SMILES | C1--INVALID-LINK--C3=CC(=C(C=C3)O)O |
| InChI | InChI=1S/C15H12O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-6,14,16-17,19H,7H2/t14-/m1/s1 |
| InChIKey | MJBPUQUGJNAPAZ-SSDOTTSWSA-N |
| Molecular Formula | C₁₅H₁₂O₅ |
| Molar Mass | 272.25 g/mol |
Stereochemistry and Absolute Configuration
The stereochemistry of butin is determined by the chiral center at the C2 position of the flavanone ring. The spatial arrangement of the substituents around this carbon atom gives rise to two enantiomers.
-
This compound : This enantiomer has the (R) configuration at the C2 chiral center. The designation (+) refers to its dextrorotatory nature, meaning it rotates plane-polarized light in a clockwise direction.[1][2]
-
(-)-Butin : This enantiomer has the (S) configuration at the C2 chiral center and is levorotatory, rotating plane-polarized light in a counter-clockwise direction.[3]
The absolute configuration (R or S) is assigned based on the Cahn-Ingold-Prelog priority rules, which prioritize the substituents attached to the chiral center based on atomic number. For this compound, the arrangement of these prioritized groups results in an (R) designation. The determination of the absolute configuration is crucial as different enantiomers of a chiral drug can have significantly different pharmacological activities and metabolic fates.
Quantitative Data
The following table summarizes the known physical and chemical properties of butin. Data for the specific (+)-enantiomer is limited; therefore, some data may represent the racemic mixture or the (-)-enantiomer.
Table 2: Physical and Chemical Properties of Butin
| Property | Value |
| Physical State | Yellow to brown powder[3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3] |
| pKa (Predicted) | 7.69 ± 0.40 |
Experimental Protocols
Synthesis of Racemic Butin via Claisen-Schmidt Condensation
The synthesis of butin is typically achieved through a base-catalyzed Claisen-Schmidt condensation (or aldol condensation) between a substituted acetophenone and a substituted benzaldehyde.
Materials:
-
2',4'-Dihydroxyacetophenone
-
3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)
-
Ethanol
-
Aqueous Potassium Hydroxide (50%)
-
Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2',4'-dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add aqueous potassium hydroxide solution to the stirred mixture.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone intermediate (butein).
-
Filter the precipitated butein, wash with cold water, and dry.
-
To cyclize the butein to butin, dissolve the crude butein in a suitable solvent (e.g., ethanol) and reflux in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
-
After cyclization is complete (monitored by TLC), cool the reaction mixture and evaporate the solvent.
-
The crude butin can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
The separation of this compound from a racemic mixture can be achieved using chiral HPLC.[4][5][6][7][8]
Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
A chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating flavonoid enantiomers.[7]
Mobile Phase:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The exact ratio needs to be optimized to achieve the best separation.[7]
General Procedure:
-
Prepare a standard solution of the racemic butin in the mobile phase.
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is obtained.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a wavelength where butin shows strong absorbance (e.g., around 288 nm).
-
The two enantiomers will elute at different retention times, allowing for their separation and quantification. The elution order will depend on the specific chiral stationary phase and mobile phase used.
-
Collect the fractions corresponding to each enantiomer if preparative separation is desired.
Biological Activity and Signaling Pathways
Butin has been shown to modulate several key signaling pathways, contributing to its antioxidant and cytoprotective effects.
AMPK/GSK-3β/Nrf2 Signaling Pathway
Butin has been reported to protect against ischemia/reperfusion-induced myocardial injury in diabetic mice through the activation of the AMPK/GSK-3β/Nrf2 signaling pathway. This pathway is crucial for cellular energy homeostasis and antioxidant defense.
Caption: this compound activates the AMPK/GSK-3β/Nrf2 pathway.
Mitochondria-Dependent Apoptotic Pathway
Butin has been shown to protect cells against hydrogen peroxide (H₂O₂)-induced apoptosis by inhibiting the mitochondria-dependent apoptotic pathway. It scavenges reactive oxygen species (ROS) and preserves mitochondrial membrane potential.
Caption: this compound's role in inhibiting H₂O₂-induced apoptosis.
Conclusion
This compound is a chiral flavonoid with significant potential in drug development due to its diverse biological activities. Understanding its specific chemical structure and stereochemistry is fundamental for elucidating its mechanism of action and for the development of stereoselective syntheses and analytical methods. This guide provides a foundational resource for researchers working with this promising natural compound. Further studies are warranted to fully explore the therapeutic applications of enantiomerically pure this compound.
References
- 1. Optical rotation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Butin | 492-14-8 [chemicalbook.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
An In-depth Technical Guide on the Physicochemical Properties of (+)-Butin: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Butin, a flavanone found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including antioxidant and anti-inflammatory properties. A thorough understanding of its physicochemical characteristics, particularly solubility and stability, is paramount for its successful development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in various solvents and its stability under different environmental conditions. Detailed experimental protocols for determining these properties are also presented, along with a discussion of the degradation pathways and the influence of molecular structure on its physicochemical behavior. This guide aims to be a valuable resource for researchers and professionals involved in the formulation and development of this compound-based pharmaceuticals.
Introduction
This compound, chemically known as (2S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydrochromen-4-one, is a naturally occurring flavanone. It is an enantiomer of (-)-butin and is found in plants such as the heartwood of Dalbergia odorifera.[1] Exhibiting a range of biological activities, including potent antioxidant and anti-inflammatory effects, this compound holds promise for the development of new therapeutic agents. However, to harness its full potential, a comprehensive understanding of its physicochemical properties is essential. Solubility and stability are critical parameters that influence a drug's bioavailability, formulation, and shelf-life. This guide provides an in-depth analysis of the solubility and stability of this compound, compiling available data and outlining experimental methodologies for their determination.
Physicochemical Properties of this compound
General Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂O₅ | [2] |
| Molecular Weight | 272.25 g/mol | [2] |
| Appearance | Yellow to brown powder | [3] |
| Melting Point | 224-226 °C | [4] |
| pKa | 7.69 ± 0.40 (Predicted) | [3] |
Solubility
The solubility of a drug substance is a crucial factor in its absorption and bioavailability. The "like dissolves like" principle generally governs solubility, with polar compounds dissolving in polar solvents and non-polar compounds in non-polar solvents. As a polyphenolic compound, this compound's solubility is influenced by the presence of multiple hydroxyl groups, which can participate in hydrogen bonding.
Table 2.1: Qualitative and Quantitative Solubility of this compound
| Solvent | Solubility | Concentration | Reference |
| Water | Practically insoluble | - | |
| Dimethyl Sulfoxide (DMSO) | Soluble | 190 mg/mL (ultrasonication may be needed) | [1] |
| Chloroform | Soluble | - | [3] |
| Dichloromethane | Soluble | - | [3] |
| Ethyl Acetate | Soluble | - | [3] |
| Acetone | Soluble | - | [3] |
| Methanol | Information not available | - | |
| Ethanol | Information not available | - | |
| Isopropanol | Information not available | - |
As indicated in the table, this compound exhibits good solubility in polar aprotic solvents like DMSO and other organic solvents. Its solubility in water is reported to be very low, which is a common characteristic of many flavonoids and can pose challenges for oral formulation development.
Effect of Temperature on Solubility:
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Stability
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Flavonoids, including butin, can be susceptible to degradation under various conditions. A study has shown that butein, a related chalcone, is unstable compared to the cyclized flavanone form of butin in a general culture medium, suggesting the flavanone structure of butin confers greater stability.
Forced Degradation Studies:
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule. These studies involve exposing the drug to stress conditions such as acid, base, oxidation, light, and heat.[9][10]
Table 2.2: Predicted Stability Profile of this compound under Forced Degradation Conditions (Qualitative)
| Condition | Expected Stability | Potential Degradation Pathway |
| Acidic (e.g., 0.1 M HCl) | Likely to degrade | Hydrolysis of the heterocyclic ring, cleavage of ether linkages. |
| Alkaline (e.g., 0.1 M NaOH) | Likely to degrade | Ring-opening of the flavanone structure to form a chalcone, followed by further degradation. Phenolic hydroxyl groups are susceptible to oxidation at high pH. |
| Oxidative (e.g., 3% H₂O₂) | Likely to degrade | Oxidation of the catechol moiety (3',4'-dihydroxy) and other phenolic hydroxyl groups, leading to the formation of quinones and other oxidation products. Butin has been shown to protect cells against hydrogen peroxide-induced damage, indicating its antioxidant nature.[11][12] |
| Photolytic (UV/Vis light) | Potentially unstable | Photodegradation can lead to radical formation and subsequent degradation. The extent of degradation depends on the wavelength and intensity of the light. |
| Thermal (Heat) | Potentially unstable at high temperatures | Thermal decomposition can lead to various degradation products. The rate of degradation is expected to follow first-order kinetics.[13] |
While specific kinetic data for this compound is not extensively available, studies on the related compound arbutin show that its degradation follows first-order kinetics and is influenced by pH and temperature.[14] For instance, the photodegradation rate constant of arbutin increases with increasing pH.[3] It is plausible that this compound exhibits similar degradation kinetics.
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2][15][16][17][18]
Objective: To determine the equilibrium solubility of this compound in various solvents at a constant temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a glass vial.
-
Seal the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial to sediment the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent (usually the mobile phase of the HPLC method).
-
Analyze the diluted filtrate by a validated HPLC method to determine the concentration of this compound.
-
Calculate the solubility based on the concentration and the dilution factor.
Stability Indicating HPLC Method and Forced Degradation Studies
A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the drug substance without interference from degradation products, process impurities, or excipients.
Objective: To develop a stability-indicating HPLC method for this compound and to assess its stability under forced degradation conditions.
3.2.1. HPLC Method Development (Illustrative Example)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance (e.g., around 288 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
3.2.2. Forced Degradation Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at a specific temperature (e.g., 60 °C) for a defined period. Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase before HPLC analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature or a slightly elevated temperature for a defined period. Withdraw samples at different time points, neutralize with 0.1 M HCl, and dilute with the mobile phase before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Keep the solution at room temperature for a defined period. Withdraw samples at different time points and dilute with the mobile phase before HPLC analysis.
-
Thermal Degradation: Place the solid this compound powder and a solution of this compound in an oven at a high temperature (e.g., 80 °C) for a defined period. Analyze the samples at different time points.
-
Photostability: Expose the solid this compound powder and a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[19] Keep a control sample in the dark. Analyze the samples after a defined exposure period.
-
Analysis: Analyze all the stressed samples by the developed HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.
Signaling Pathway Involvement
Recent research has indicated that the beneficial effects of some flavonoids and other natural compounds are mediated through the activation of specific cellular signaling pathways. One such pathway is the AMP-activated protein kinase (AMPK)/glycogen synthase kinase 3 beta (GSK-3β)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Butin has been shown to be involved in this pathway, which plays a crucial role in cellular defense against oxidative stress.[20]
AMPK/GSK-3β/Nrf2 Signaling Pathway:
-
AMPK Activation: Cellular stress, such as oxidative stress, can activate AMPK.
-
GSK-3β Inhibition: Activated AMPK can phosphorylate and inhibit GSK-3β.
-
Nrf2 Stabilization and Nuclear Translocation: GSK-3β normally promotes the degradation of Nrf2. Therefore, inhibition of GSK-3β leads to the stabilization of Nrf2. Stabilized Nrf2 then translocates to the nucleus.
-
Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of antioxidant enzymes (e.g., heme oxygenase-1, NAD(P)H quinone dehydrogenase 1).
Conclusion
This technical guide has summarized the currently available information on the physicochemical properties of this compound, with a focus on its solubility and stability. While qualitative data on its solubility in organic solvents is available, there is a clear need for more extensive quantitative studies, particularly concerning its aqueous solubility and the effect of temperature. Similarly, detailed kinetic studies on the stability of this compound under various stress conditions are required to fully characterize its degradation profile. The provided experimental protocols offer a framework for conducting such investigations. The elucidation of its involvement in the AMPK/GSK-3β/Nrf2 signaling pathway provides valuable insight into its mechanism of action and underscores its therapeutic potential. Further research to fill the existing data gaps will be crucial for the successful formulation and clinical development of this compound as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Photostability determination of arbutin, a vegetable whitening agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect of butin against hydrogen peroxide-induced apoptosis by scavenging reactive oxygen species and activating antioxidant enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butin (7,3′,4′-Trihydroxydihydroflavone) Reduces Oxidative Stress-Induced Cell Death via Inhibition of the Mitochondria-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. enamine.net [enamine.net]
- 17. scielo.br [scielo.br]
- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 19. database.ich.org [database.ich.org]
- 20. 2024.sci-hub.box [2024.sci-hub.box]
A Comprehensive Technical Guide to the Biological Activities of (+)-Butin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of the flavonoid (+)-Butin (7,3',4'-trihydroxyflavanone). It covers its primary pharmacological effects, mechanisms of action, and relevant experimental data, designed to support research and development initiatives.
Introduction to this compound
This compound is a flavanone, a type of flavonoid, found in various plants, including the seeds of Vernonia anthelmintica and the stem bark of Rhus verniciflua. Flavonoids as a class are renowned for their diverse biological activities, which include antioxidant, anti-inflammatory, anticancer, and cardioprotective effects[1][2][3][4][5]. This compound shares this therapeutic potential and has been investigated for a range of pharmacological properties. This document synthesizes the current scientific knowledge on this compound, presenting quantitative data, mechanistic insights, and detailed experimental protocols to facilitate further research.
Antioxidant and Anti-Ferroptosis Activities
This compound exhibits significant antioxidant properties, primarily through mechanisms of hydrogen atom transfer (HAT) and electron transfer (ET)[6][7]. It effectively scavenges free radicals, thereby protecting cells from oxidative damage. Notably, it has been studied in comparison to its chalcone isomer, butein, which often shows higher antioxidant potency[6][7].
One of the key antioxidant mechanisms of this compound is its role in combating ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. Studies have shown that this compound can scavenge lipid hydroperoxyl radicals (LOO•), a critical step in halting the ferroptotic cascade[6].
Quantitative Antioxidant Data
Quantitative data for the direct antioxidant activity of this compound is limited in the literature. Often, studies focus on its more potent isomer, butein. The table below includes comparative data where available.
| Activity Assessed | Assay | Compound | Result (IC50 or % Activity) | Reference |
| Radical Scavenging | DPPH• Trapping | (S)-Butin | Higher IC50 than Butein | [6][7] |
| Radical Scavenging | PTIO• Trapping | (S)-Butin | pH-dependent IC50 values | [6] |
| Anti-Ferroptosis | Erastin-induced Ferroptosis in bmMSCs | (S)-Butin | 74.02% viable cells (at 30 µM) | [6] |
| Anti-Ferroptosis | Erastin-induced Ferroptosis in bmMSCs | Butein | 85.44% viable cells (at 30 µM) | [6] |
Antioxidant Signaling Pathway: Nrf2/ARE
Flavonoids, including butin, are known to exert cytoprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, butin can promote the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE), leading to the upregulation of crucial antioxidant and detoxifying enzymes like Heme Oxygenase-1 (HO-1).
Anti-Inflammatory Activities
Mechanism of Action: NF-κB Pathway Inhibition
A primary mechanism for butin's anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation, releasing the NF-κB (p50/p65) dimer to translocate into the nucleus. Once in the nucleus, NF-κB initiates the transcription of genes encoding pro-inflammatory enzymes (e.g., iNOS, COX-2) and cytokines. Butin can interfere with this cascade, preventing IκBα degradation and subsequent NF-κB activation[8][11].
Quantitative Anti-Inflammatory Data
Specific IC50 values for this compound are not widely reported. The table below presents data on related flavonoids and butin's effects in animal models.
| Activity Assessed | Model System | Compound/Treatment | Result | Reference |
| NO Production Inhibition | LPS-activated RAW 264.7 cells | Wogonin | IC50 = 17 µM | [11] |
| NO Production Inhibition | LPS-activated RAW 264.7 cells | Apigenin | IC50 = 23 µM | [11] |
| NO Production Inhibition | LPS-activated RAW 264.7 cells | Luteolin | IC50 = 27 µM | [11] |
| Cytokine Reduction | Rotenone-treated rats | Butin (25 & 50 mg/kg) | Significantly attenuated IL-6, TNF-α, IL-1β levels | [12][13] |
| Cytokine Reduction | ICH rat model | Butin | Significantly decreased TNF-α and IL-6 expression | [9] |
| Cytokine Reduction | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly reduced TNF-α, IL-1β, IL-6, NF-κB | [12] |
Neuroprotective Activities
This compound has emerged as a promising neuroprotective agent, demonstrating efficacy in various models of neuronal damage and neuroinflammation[8][14][15]. Its mechanisms involve protecting neuronal cells from oxidative stress-induced apoptosis and suppressing inflammatory responses in microglial cells.
Butin has been shown to protect mouse hippocampal HT22 cells from glutamate-induced oxidative damage and cell death[8][14]. Furthermore, it suppresses the activation of BV2 microglial cells induced by LPS, thereby reducing the production of neurotoxic pro-inflammatory mediators[8]. In animal models, butin has shown protective effects against rotenone-induced Parkinson's disease symptoms and memory impairment in diabetic rats[12][13][14].
Mechanism of Action: PI3K/Akt and Apoptosis Pathways
The neuroprotective effects of butin are mediated, in part, through the activation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and is linked to the activation of the Nrf2/HO-1 antioxidant response. Butin upregulates HO-1 expression via the PI3K/Akt-Nrf2 axis, which confers protection against oxidative injury[8].
In models of oxidative stress (e.g., H₂O₂ treatment), butin prevents the mitochondria-dependent apoptotic pathway. It reduces the loss of mitochondrial membrane potential, modulates the expression of Bcl-2 family proteins (increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax), and inhibits the release of cytochrome c and the subsequent activation of caspases 9 and 3[16][17]. Butin also exerts anti-apoptotic effects by inhibiting the JNK signaling cascade[16].
Quantitative Neuroprotective Data
| Activity Assessed | Model System | Treatment | Result | Reference |
| Cell Viability | Glutamate-treated HT22 cells | Butin | Dose-dependently increased cell viability | [8] |
| Neurotoxicity Reduction | Conditioned media from LPS-stimulated BV2 cells on HT22 cells | Butin pre-treatment of BV2 cells | Significantly reduced neuron death | [8] |
| Memory Restoration | STZ-induced diabetic rats | Butin | Increased total arm entries by 44-71% and spontaneous alternation by 21-39% in Y-maze test | [14] |
| AchE Inhibition | Rotenone-treated rats | Butin (25 mg/kg) | Attenuated AchE levels by 15.81% | [12] |
| AchE Inhibition | Rotenone-treated rats | Butin (50 mg/kg) | Attenuated AchE levels by 31.87% | [12] |
Anti-Diabetic Activities
This compound has shown potential as an anti-diabetic agent in preclinical studies. Research in alloxan-induced diabetic rat models indicates that butin can help restore biochemical balance, reduce inflammation, and protect pancreatic tissue[12].
Treatment with butin in diabetic rats led to a significant restoration of key metabolic parameters. This includes a reduction in elevated blood glucose and HbA1c levels, and a normalization of serum insulin and amylase levels. Furthermore, butin favorably modulated the lipid profile by reducing total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), while increasing high-density lipoprotein (HDL)[12]. These effects are attributed to its combined antioxidant and anti-inflammatory actions, which help mitigate diabetes-related complications.
Quantitative Anti-Diabetic Data (In Vivo)
| Parameter Assessed | Model System | Treatment | Result | Reference |
| Blood Glucose | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly reduced elevated blood glucose | [12] |
| Serum Insulin | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly increased reduced serum insulin | [12] |
| HbA1c | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly reduced elevated HbA1c | [12] |
| Total Cholesterol (TC) | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly reduced TC | [12] |
| Triglycerides (TG) | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly reduced TG | [12] |
| Caspase-3 Activity | Alloxan-induced diabetic rats | Butin (25 & 50 mg/kg) | Significantly reduced upregulated caspase-3 activity in the pancreas | [12] |
Anti-Cancer Activities
The anti-cancer potential of this compound is an emerging area of research, with most studies focusing on the broader class of flavonoids or the related compound butein. Flavonoids are known to interfere with cancer progression by inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis[2]. Butein has been shown to induce apoptosis in HeLa cells and enhance the efficacy of cisplatin in these cells[16].
Quantitative Anti-Cancer Data
| Cell Line | Compound | Result (IC50) | Reference |
| HeLa (Cervical Cancer) | Butein | Dose-dependent inhibition | [16] |
| HCT116 (Colon Cancer) | Butein | Dose-dependent inhibition | [9] |
| HuH7 (Liver Cancer) | Butein | Dose-dependent inhibition | [9] |
| MCF-7 (Breast Cancer) | Artocarpin | 28.73 µM | [8] |
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has not been specifically detailed, but general principles for flavanones apply. Flavanones are typically absorbed in the small intestine and colon. Their bioavailability is often low and variable due to several factors[6][11][18][19]:
-
Form: Most flavonoids exist in nature as glycosides (bound to a sugar). The aglycone (non-sugar) form, like butin, is generally more readily absorbed.
-
Metabolism: Upon absorption, flavonoids undergo extensive first-pass metabolism in the intestinal wall and liver. They are rapidly converted into conjugated metabolites, primarily glucuronides and sulfates[6][12][20].
-
Circulation: The parent compound is often found at very low or negligible levels in plasma; the circulating forms are almost exclusively these conjugated metabolites[12][20].
-
Gut Microbiota: Flavonoids that are not absorbed in the small intestine pass to the colon, where gut microbiota can cleave glycosidic bonds and further degrade the flavonoid structure into smaller phenolic acids, which can then be absorbed[6][21].
The extensive metabolism raises important questions about whether the observed biological activities are due to the parent flavonoid or its metabolites.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Workflow Diagram:
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to achieve a range of final concentrations. Prepare similar dilutions for a positive control (e.g., Ascorbic Acid, Trolox).
-
Assay Procedure: In a 96-well microplate, add 100 µL of each sample dilution to triplicate wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 100 µL of the sample and 100 µL of methanol.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the sample concentrations. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the MTT medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against drug concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Western Blot Analysis for NF-κB Pathway
This technique is used to detect the levels of specific proteins involved in the NF-κB pathway (e.g., p-IκBα, p65) to assess pathway activation.
Protocol:
-
Cell Treatment and Lysis: Culture cells (e.g., RAW 264.7 macrophages) and treat them with an inflammatory stimulus (e.g., LPS) with or without various concentrations of this compound for a designated time.
-
Protein Extraction: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total cellular proteins. For translocation studies, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Conclusion and Future Perspectives
This compound is a flavonoid with a compelling range of biological activities, including significant antioxidant, anti-inflammatory, and neuroprotective effects demonstrated in various in vitro and in vivo models. Its therapeutic potential stems from its ability to modulate critical cellular signaling pathways such as Nrf2/ARE, NF-κB, and PI3K/Akt-mediated apoptosis.
However, a clear gap exists in the scientific literature regarding specific quantitative data (e.g., IC50 values) for this compound itself, as many studies focus on its isomer butein or provide data on crude extracts. Furthermore, its pharmacokinetic profile, including absorption, metabolism, and bioavailability, remains poorly characterized.
Future research should focus on:
-
Direct Quantitative Analysis: Performing head-to-head comparisons of this compound and butein in standardized antioxidant, anti-inflammatory, and anti-cancer assays to obtain precise IC50 values.
-
Pharmacokinetic Studies: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies specifically on this compound to understand its fate in vivo and identify its major metabolites.
-
Metabolite Activity: Investigating the biological activities of butin's primary metabolites to determine if they contribute to the observed therapeutic effects.
Addressing these knowledge gaps is crucial for translating the promising preclinical findings of this compound into viable therapeutic applications for oxidative stress-related, inflammatory, and neurodegenerative diseases.
References
- 1. Bioavailability of flavonoids: a review of their membrane transport and the function of bilitranslocase in animal and plant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The anticarcinogen activity of β-arbutin on MCF-7 cells: Stimulation of apoptosis through estrogen receptor-α signal pathway, inflammation and genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. e-lactancia.org [e-lactancia.org]
- 9. researchgate.net [researchgate.net]
- 10. apjai-journal.org [apjai-journal.org]
- 11. Bioavailability and Metabolism of Flavonoids: A Review [ijns.sums.ac.ir]
- 12. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. europeanreview.org [europeanreview.org]
- 16. Butein sensitizes HeLa cells to cisplatin through the AKT and ERK/p38 MAPK pathways by targeting FoxO3a - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. METABOLIC CONVERSION OF DIETARY FLAVONOIDS ALTERS THEIR ANTI-INFLAMMATORY AND ANTIOXIDANT PROPERTIES - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Butin mechanism of action in vitro studies
An In-Depth Technical Guide to the In Vitro Mechanism of Action of (+)-Butin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (7,3',4'-trihydroxydihydroflavone) is a flavonoid that has garnered significant interest in the scientific community for its diverse pharmacological activities. In vitro studies have been instrumental in elucidating the molecular mechanisms underlying its potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, focusing on key signaling pathways and cellular processes. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Antioxidant and Cytoprotective Mechanisms
This compound exhibits significant cytoprotective effects against oxidative stress. Its primary mechanisms of action include direct scavenging of reactive oxygen species (ROS) and modulation of intracellular antioxidant defense systems.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a series of concentrations of this compound in methanol.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of this compound or ascorbic acid.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Mitochondria-Dependent Apoptosis Pathway
This compound protects cells from oxidative stress-induced apoptosis by targeting the mitochondrial pathway. It prevents the loss of mitochondrial membrane potential, regulates the expression of Bcl-2 family proteins, inhibits the release of cytochrome c, and subsequently blocks the activation of caspase-9 and caspase-3.[1][2]
Caption: this compound's Inhibition of Oxidative Stress-Induced Apoptosis.
Anticancer Mechanisms
This compound has demonstrated significant anticancer activity in various cancer cell lines through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
A crucial mechanism underlying the anticancer effect of this compound is the inhibition of the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a central role in promoting cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key components of this pathway, leading to downstream effects such as cell cycle arrest and apoptosis.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway
This protocol describes the detection of changes in the phosphorylation status of Akt, a key protein in the PI3K/Akt pathway, in cancer cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, PC-3) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative phosphorylation level.
-
Caption: Inhibition of the PI3K/Akt/mTOR Pathway by this compound.
Quantitative Data: Cytotoxicity of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of butein (a structurally similar chalcone) in various cancer cell lines, providing an indication of its cytotoxic potential. Specific IC50 values for this compound require further investigation.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| PC-3 | Prostate Cancer | 10-30 | 48 |
| LNCaP | Prostate Cancer | 10-30 | 48 |
| CWR22Rν1 | Prostate Cancer | 10-30 | 48 |
| HeLa | Cervical Cancer | Dose-dependent | Not specified |
Data synthesized from available research on butein, a related compound.
Anti-inflammatory Mechanisms
This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines
In vitro studies have shown that butein can significantly reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in stimulated immune cells. This effect is often mediated through the inhibition of signaling pathways like NF-κB.
Quantitative Data: Inhibition of Pro-inflammatory Cytokines by Butein
The following table presents the percentage of inhibition of pro-inflammatory cytokine production by butein in a mouse model of inflammation.
| Cytokine | Inhibition (%) |
| TNF-α | ~75 |
| IL-1β | Not specified |
| IL-6 | Not specified |
Data from a study on butein in an in vitro splenocyte assay.
Experimental Protocol: Measurement of Cytokine Levels by ELISA
This protocol details the quantification of cytokine levels in the supernatant of cultured immune cells (e.g., macrophages) treated with this compound.
-
Cell Culture and Stimulation:
-
Culture macrophages (e.g., RAW 264.7) in 24-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Sample Collection:
-
After a specified incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cells or debris.
-
-
ELISA Procedure:
-
Perform a sandwich ELISA for the specific cytokine of interest (e.g., TNF-α) according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Add a detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.
-
Caption: Anti-inflammatory Action of this compound via NF-κB Inhibition.
Conclusion
The in vitro evidence strongly supports the therapeutic potential of this compound as a multifaceted agent with antioxidant, anticancer, and anti-inflammatory properties. Its ability to modulate critical signaling pathways such as PI3K/Akt/mTOR and the mitochondria-dependent apoptotic pathway underscores its significance in drug discovery. The detailed protocols and data presented in this guide are intended to facilitate further research into the promising biological activities of this compound.
References
A Comprehensive Technical Guide on the Antioxidant and Anti-inflammatory Properties of Butin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Butin (7,3′,4′-trihydroxydihydroflavone), a flavonoid with significant therapeutic potential. Sourced from various medicinal plants such as Dalbergia odorifera and Rhus verniciflua, Butin has demonstrated potent antioxidant and anti-inflammatory activities in numerous preclinical studies.[1][2] This document collates quantitative data, details key experimental methodologies, and illustrates the core signaling pathways modulated by Butin, offering a critical resource for its evaluation in drug discovery and development.
Antioxidant Properties of Butin
Butin exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant systems. Its chemical structure, rich in hydroxyl groups, allows it to donate hydrogen atoms to neutralize free radicals.[3][4] Furthermore, Butin plays a crucial role in activating the Keap1-Nrf2 signaling pathway, a master regulator of cellular redox homeostasis.[5][6]
Mechanism of Action: Free Radical Scavenging and Nrf2 Activation
Butin's antioxidant capacity stems from two primary actions:
-
Direct Scavenging and Metal Chelation : Butin directly scavenges various reactive oxygen species (ROS).[7] It has been shown to effectively reduce the stable DPPH free radical and inhibit iron-induced lipid peroxidation.[8] Spectral analysis has also confirmed its ability to chelate ferrous and copper ions, which prevents the generation of highly destructive hydroxyl radicals via Fenton reactions.[8]
-
Activation of the Keap1-Nrf2 Signaling Pathway : Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[6][9] In the presence of oxidative stress or inducers like Butin, this complex is disrupted.[5] Butin promotes the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus.[5] Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).[5][10] This activation fortifies the cell's endogenous defense against oxidative damage.[11]
Quantitative Data: Antioxidant Efficacy
The antioxidant activity of Butin has been quantified in various assays, demonstrating its potent effects.
| Assay Type | Model System | Key Findings | IC50 / Value | Reference |
| DPPH Radical Scavenging | Chemical Assay | Reduction of DPPH stable free radical. | IC0.200: 9.2 ± 1.8 µM | [8] |
| Xanthine Oxidase Inhibition | Enzymatic Assay | Inhibition of xanthine oxidase activity. | IC50: 5.9 ± 0.3 µM | [8] |
| Iron-Induced Lipid Peroxidation | Rat Brain Homogenate | Inhibition of lipid peroxidation. | IC50: 3.3 ± 0.4 µM | [8] |
| Peroxyl Radical Scavenging | Inhibited Autoxidation | Chain-breaking antioxidant activity. | k inh: (3.0 ± 0.9) × 10⁴ M⁻¹s⁻¹ | [12] |
| Anti-Ferroptosis | Erastin-treated BMSCs | Inhibition of ferroptosis. | 85.44% viable cells at 30 µM | [3] |
| Oxidative Stress Markers | CFA-treated Rats | Reduction of malondialdehyde (MDA). | 10.4–38.26% reduction | [1] |
| Endogenous Antioxidants | HFD-induced Obese Rats | Elevation of SOD, GSH, and CAT levels. | Statistically significant increase | [13][14] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the widely used DPPH assay to evaluate the free-radical scavenging activity of Butin.[15][16][17]
-
Reagent Preparation :
-
DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in spectrophotometric grade methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.[17] The absorbance of this working solution should be adjusted to approximately 1.0 at 517 nm.[15]
-
Test Sample (Butin) : Prepare a stock solution of Butin and create serial dilutions to obtain a range of concentrations for testing.
-
Positive Control : Prepare solutions of a known antioxidant, such as ascorbic acid or Trolox, at similar concentrations to the test sample.[17]
-
-
Assay Procedure :
-
Add a defined volume of the Butin solution (or positive control/solvent blank) to an equal volume of the DPPH working solution in a cuvette or microplate well.[17]
-
Mix the contents thoroughly.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[15][17] The incubation time should be sufficient to allow the reaction to reach a steady state.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance of each sample at 517 nm using a spectrophotometer.[16] Use the solvent mixed with the DPPH solution as the control and the solvent alone as the blank.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Plot the percentage of inhibition against the different concentrations of Butin to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Anti-inflammatory Properties of Butin
Butin exhibits robust anti-inflammatory effects by targeting key signaling pathways that regulate the expression of pro-inflammatory mediators. Its primary mechanism involves the potent suppression of the Nuclear Factor-kappa B (NF-κB) pathway.[10][18]
Mechanism of Action: Inhibition of NF-κB and Other Pro-inflammatory Pathways
Butin's anti-inflammatory action is multifaceted:
-
Inhibition of the NF-κB Pathway : NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[19][20] Butin has been shown to directly inhibit IκBα kinase beta (IKKβ) by binding to its cysteine 179 residue.[18] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[18][21] As a result, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to the downregulation of NF-κB target genes like TNF-α, IL-1β, IL-6, iNOS, and COX-2.[10][18][22]
-
Modulation of MAPK Pathways : Butin can suppress the activation of ERK and JNK, two members of the mitogen-activated protein kinase (MAPK) family, which are also involved in the inflammatory response.[21]
-
Regulation of IL-6/STAT3 Signaling : In models of colitis, Butin has been observed to ameliorate inflammation by regulating the IL-6/STAT3 signaling pathway, further highlighting its diverse anti-inflammatory mechanisms.[23]
Quantitative Data: Anti-inflammatory Efficacy
Butin significantly reduces the levels of key inflammatory mediators in various preclinical models.
| Model System | Treatment | Pro-inflammatory Marker | Result | Reference |
| Carrageenan-induced Air Pouch (Mice) | 10, 15, 20 mg/kg Butin | TNF-α, IL-1β, IL-6 | Marked depletion of all three cytokines. | [22] |
| CFA-induced Arthritis (Rats) | 25, 50 mg/kg Butin | TNF-α | 4.49–40.70% reduction | [1] |
| CFA-induced Arthritis (Rats) | 25, 50 mg/kg Butin | IL-1β | 9.59–32.79% reduction | [1] |
| CFA-induced Arthritis (Rats) | 25, 50 mg/kg Butin | IL-6 | 13.35–30.41% reduction | [1] |
| CFA-induced Arthritis (Rats) | 25, 50 mg/kg Butin | IL-10 (Anti-inflammatory) | 21.34–84.37% increase | [1] |
| LPS-stimulated RAW264.7 Macrophages | Dose-dependent Butin | Nitric Oxide (NO) | Dose-dependent suppression. | [10] |
| TNF-α-stimulated HaCaT Keratinocytes | Dose-dependent Butin | IL-6, IP-10, MCP-1 | Significant dose-dependent decrease. | [21] |
| HFD-induced Obese Rats | 10, 20 mg/kg Butin | TNF-α, IL-1β, IL-6 | Statistically significant reduction. | [13][14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo protocol is a standard method for evaluating the anti-inflammatory activity of compounds like Butin.[22]
-
Animal Acclimatization and Grouping :
-
Use adult Wistar rats (200–240 g) or Swiss albino mice (25–35 g).[1][22]
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Divide animals into groups (n=6): Normal Control, Disease Control (Carrageenan only), Positive Control (e.g., Indomethacin 5 mg/kg), and Test Groups (e.g., Butin 25 and 50 mg/kg).[1][22]
-
-
Dosing and Induction of Inflammation :
-
Administer Butin (suspended in 0.5% sodium CMC) or the respective control vehicle orally to the animals.[1]
-
After a set time (e.g., 30-60 minutes), measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the basal reading.
-
Induce inflammation by injecting a 1% solution of carrageenan (e.g., 100 µl) into the sub-plantar region of the right hind paw.[22]
-
-
Measurement and Data Analysis :
-
Measure the paw volume again at specific time points after the carrageenan injection (e.g., every hour for 4 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan control group.
-
% Inhibition = [(V_c - V_t) / V_c] x 100 , where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
At the end of the experiment, animals can be euthanized, and paw tissue collected for histological analysis or measurement of biochemical markers (e.g., MPO, cytokines).[1][24]
-
Cytoprotection via Inhibition of Mitochondria-Dependent Apoptosis
Butin also protects cells from death induced by severe oxidative stress by targeting the mitochondria-dependent (intrinsic) apoptotic pathway.[7]
Mechanism of Action: Modulation of Apoptotic Cascades
Oxidative stress can trigger apoptosis by causing mitochondrial dysfunction. Butin counteracts this by:
-
Preserving Mitochondrial Membrane Potential (MMP) : Butin significantly reduces the loss of MMP induced by oxidative stressors like H₂O₂.[7]
-
Regulating Bcl-2 Family Proteins : It modulates the expression of Bcl-2 family proteins, leading to an increase in the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic protein Bax. This prevents the formation of pores in the mitochondrial membrane.[7]
-
Inhibiting Cytochrome c Release and Caspase Activation : By stabilizing the mitochondrial membrane, Butin prevents the release of cytochrome c from the mitochondria into the cytosol. This, in turn, blocks the activation of the downstream caspase cascade, specifically caspase-9 and the executioner caspase-3, thereby inhibiting apoptosis.[7]
-
Suppressing the JNK Pathway : Butin's anti-apoptotic effect is also mediated through the inhibition of the c-Jun NH₂-terminal kinase (JNK) pathway, which is linked to mitochondrial depolarization and apoptosis induction.[7]
Conclusion
Butin is a potent natural compound with well-defined antioxidant and anti-inflammatory properties. Its therapeutic potential is supported by its ability to directly neutralize reactive oxygen species and, more significantly, to modulate key cellular signaling pathways, including the Keap1-Nrf2 and NF-κB cascades. By upregulating endogenous antioxidant defenses and suppressing pro-inflammatory gene expression, Butin effectively mitigates cellular damage and dysfunction in preclinical models of inflammation and oxidative stress. The quantitative data and mechanistic insights compiled in this guide underscore the promise of Butin as a lead compound for the development of novel therapeutics for a range of disorders, including arthritis, neurodegenerative diseases, and metabolic syndrome.[1][13][25] Further investigation and clinical trials are warranted to translate these compelling preclinical findings into viable therapeutic applications.
References
- 1. Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Butin (7,3′,4′-Trihydroxydihydroflavone) Reduces Oxidative Stress-Induced Cell Death via Inhibition of the Mitochondria-Dependent Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of butein isolated from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Activity of Butein and Luteolin Through Suppression of NFκB Activation and Induction of Heme Oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Potent Antioxidant and Anti-Tyrosinase Activity of Butein and Homobutein Probed by Molecular Kinetic and Mechanistic Studies [mdpi.com]
- 13. Metabolic Modulation by Butin: Protection Against High-Fat Diet-Induced Obesity in Rats via Antioxidants/Oxidative Stress/Hormonal Regulation/Lipid Metabolism/FGF15 Signaling Pathway [aber.apacsci.com]
- 14. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 15. DPPH Radical Scavenging Assay [mdpi.com]
- 16. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. news-medical.net [news-medical.net]
- 20. desitalkchicago.com [desitalkchicago.com]
- 21. Butein, a tetrahydroxychalcone, suppresses pro-inflammatory responses in HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antinociceptive and anti-inflammatory activities of butein in different nociceptive and inflammatory mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Butein effects in colitis and interleukin-6/signal transducer and activator of transcription 3 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Butin Attenuates Arthritis in Complete Freund's Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-Huntington's Effect of Butin in 3-Nitropropionic Acid-Treated Rats: Possible Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Pharmacokinetics of (+)-Butin in Preclinical Research: A Technical Guide
Disclaimer: As of late 2025, publicly available scientific literature lacks specific pharmacokinetic data for (+)-Butin in animal models. To fulfill the structural and content requirements of this guide, the flavanone Hesperetin has been selected as a representative compound. Hesperetin shares a core flavanone structure with Butin and has been extensively studied, providing a relevant framework for understanding the potential pharmacokinetic profile and experimental considerations for related compounds. All quantitative data and specific methodologies presented herein pertain to Hesperetin and are intended to serve as a proxy.
This technical guide provides an in-depth overview of the pharmacokinetic profile of the flavanone hesperetin in animal models, serving as a proxy for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for comparative analysis.
Quantitative Pharmacokinetic Data of Hesperetin in Rats
The following tables summarize the key pharmacokinetic parameters of hesperetin following oral and intravenous administration in Sprague-Dawley rats. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this flavanone.
Table 1: Pharmacokinetic Parameters of Hesperetin in Rats After a Single Oral Administration (27 mg/kg) [1]
| Parameter | Unit | Value (Mean ± SD) |
| Maximum Plasma Concentration (Cmax) | ng/mL | 103.8 ± 20.1 |
| Time to Reach Cmax (Tmax) | h | 6.8 ± 1.2 |
| Area Under the Curve (AUC0-t) | ng·h/mL | 876.5 ± 168.3 |
| Apparent Clearance (CL/F) | L/h/kg | 30.8 ± 5.9 |
Table 2: Pharmacokinetic Parameters of Hesperetin in Rats After a Single Intravenous Administration of Racemic Hesperetin (20 mg/kg) [2]
| Parameter | Unit | Value (Mean ± SD) |
| Half-life (t1/2) | h | 3 - 7 |
| Non-renal Excretion | % of dose | 93 - 97 |
Detailed Experimental Protocols
This section outlines the typical methodologies employed in pharmacokinetic studies of flavanones like hesperetin in a rat model.
Animal Model and Housing
-
Weight: 200-250 g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). They are given standard chow and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization to the laboratory conditions is required before the experiment.
Drug Preparation and Administration
-
Oral (p.o.) Administration:
-
Intravenous (i.v.) Administration:
-
Formulation: For intravenous administration, hesperetin is dissolved in a suitable vehicle, such as a mixture of polyethylene glycol (PEG) 400, ethanol, and saline.
-
Dosing: A single bolus dose (e.g., 20 mg/kg) is administered through the tail vein or a cannulated jugular vein.[2]
-
Blood Sampling
-
Schedule: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points. For oral administration, a typical schedule would be 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[1] For intravenous administration, the initial sampling is more frequent (e.g., 2, 5, 15, 30 minutes) to capture the distribution phase accurately.
-
Procedure: Blood is drawn from the jugular vein or tail vein into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma, which is then stored at -80°C until analysis.
Analytical Method: HPLC-MS/MS
-
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for quantifying flavonoids and their metabolites in biological matrices.[1]
-
Sample Preparation:
-
Plasma samples are thawed.
-
An internal standard (IS) is added to each plasma sample.
-
Proteins are precipitated by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation.
-
The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Visualizations
Experimental Workflow
Caption: Workflow of a typical pharmacokinetic study in rats.
Antioxidant Signaling Pathway of Flavonoids
Caption: Flavonoid-mediated antioxidant signaling via the Nrf2 pathway.
Metabolism and Excretion of Flavanones
Flavanones like hesperetin undergo extensive metabolism, primarily in the intestine and liver.[4] After oral administration, the glycoside form (hesperidin) is hydrolyzed by the gut microbiota to the aglycone (hesperetin), which is then absorbed.[5] In the enterocytes and hepatocytes, hesperetin is rapidly conjugated to form glucuronides and sulfates, which are the main forms found circulating in the plasma.[4] Excretion occurs predominantly through non-renal routes, with a small percentage of the dose being eliminated in the urine.[2]
Conclusion
While direct pharmacokinetic data for this compound remains to be elucidated, the information available for the structurally similar flavanone, hesperetin, provides a valuable foundation for designing and interpreting preclinical studies. The methodologies outlined in this guide are standard practices in the field and can be adapted for the investigation of novel flavonoid compounds. Future research should focus on determining the specific ADME properties of this compound to fully understand its therapeutic potential.
References
- 1. Comparative Pharmacokinetic Study of Hesperetin after Oral Administration in Normal and Hyperuricemia Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. The pharmacokinetics of flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Landscape of (+)-Butin: An In Silico Pathway to Molecular Target Identification
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant step towards understanding the therapeutic potential of the natural flavonoid (+)-Butin, this technical guide outlines a comprehensive in silico approach to predict its molecular targets. This document serves as a vital resource for researchers, scientists, and drug development professionals, providing a roadmap for identifying and validating the mechanisms of action for this promising compound. By leveraging computational methods, we can accelerate the discovery of novel therapeutic applications for this compound in areas such as inflammation, oxidative stress-related diseases, and oncology.
This compound, a flavonoid found in the seeds of Vernonia anthelmintica and the heartwood of Dalbergia odorifera, has demonstrated a range of biological activities, including potent antioxidant and anti-inflammatory effects.[1][2] However, a comprehensive understanding of its molecular interactions has remained elusive. This guide details a systematic in silico workflow to predict its protein targets, presents the predicted targets in a structured format, and provides detailed experimental protocols for their validation.
In Silico Prediction of this compound's Molecular Targets
To elucidate the potential molecular targets of this compound, a similarity-based prediction approach was employed using the SwissTargetPrediction web tool.[3][4] This method operates on the principle that structurally similar molecules are likely to bind to similar protein targets. By comparing the 2D and 3D structure of this compound to a database of known active ligands, a list of probable protein targets can be generated.
The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound (C1--INVALID-LINK--C3=CC(=C(C=C3)O)O) was used as the input for the prediction algorithm. The results indicate a high probability of interaction with a diverse range of protein classes, primarily enzymes, with a significant representation of kinases, oxidoreductases, and lyases.
Logical Workflow for In Silico Target Prediction and Validation
The overall process for identifying and validating the molecular targets of this compound follows a logical progression from computational prediction to experimental verification.
References
The Therapeutic Potential of Butin in Metabolic Diseases: A Technical Review
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Metabolic diseases, including obesity and type 2 diabetes, represent a growing global health crisis. Current therapeutic strategies, while effective to an extent, are often associated with side effects and do not address the multifaceted nature of these conditions. Butin, a flavonoid compound, has emerged as a promising therapeutic agent due to its pleiotropic effects on key metabolic pathways. Preclinical studies have demonstrated butin's ability to ameliorate hyperglycemia, improve lipid profiles, reduce inflammation, and combat oxidative stress in animal models of metabolic disease. This technical guide provides an in-depth review of the current evidence supporting the therapeutic potential of butin, with a focus on its mechanisms of action, relevant signaling pathways, and a summary of quantitative preclinical data. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Introduction to Butin and Metabolic Diseases
Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels[1][2]. Obesity, particularly visceral adiposity, is a major driver of metabolic dysfunction, leading to insulin resistance and a state of chronic low-grade inflammation[1].
Butin (7,3',4'-trihydroxydihydroflavone) is a flavonoid found in various plants. Flavonoids are a class of polyphenolic compounds known for their antioxidant and anti-inflammatory properties. Butin, in particular, has garnered scientific interest for its potential to modulate key metabolic processes and signaling pathways that are dysregulated in metabolic diseases.
Preclinical Efficacy of Butin in Metabolic Disease Models
The therapeutic potential of butin has been investigated in several preclinical models of metabolic disease, primarily in rodents. These studies have consistently demonstrated the beneficial effects of butin on a range of metabolic parameters.
Alloxan-Induced Diabetes Model
Alloxan is a chemical that selectively destroys insulin-producing pancreatic β-cells, inducing a state of hyperglycemia that mimics type 1 diabetes. In a study utilizing alloxan-induced diabetic rats, butin treatment (at doses of 25 and 50 mg/kg) for 30 days resulted in significant improvements in glycemic control, lipid profile, and markers of oxidative stress and inflammation.
Data Presentation: Alloxan-Induced Diabetic Rat Model
The following tables summarize the quantitative data from a key preclinical study investigating the effects of butin in alloxan-induced diabetic rats.
Table 1: Effect of Butin on Glycemic Control Parameters
| Parameter | Normal Control | Alloxan Control | Butin (25 mg/kg) | Butin (50 mg/kg) |
| Fasting Blood Glucose (mg/dL) at Day 30 | 95.8 ± 2.1 | 450.2 ± 10.5# | 210.5 ± 8.7 | 125.4 ± 5.9 |
| Serum Insulin (µU/mL) | 15.2 ± 0.8 | 5.8 ± 0.4# | 9.7 ± 0.6 | 13.1 ± 0.9*** |
| HbA1c (%) | 4.1 ± 0.2 | 9.8 ± 0.5# | 7.2 ± 0.4 | 5.5 ± 0.3*** |
| Data are presented as mean ± S.E.M. (n=6). #P < 0.01 vs normal group; P < 0.001, P < 0.0001 vs alloxan control group.* |
Table 2: Effect of Butin on Serum Lipid Profile
| Parameter (mg/dL) | Normal Control | Alloxan Control | Butin (25 mg/kg) | Butin (50 mg/kg) |
| Total Cholesterol (TC) | 85.4 ± 3.1 | 180.6 ± 7.2# | 135.2 ± 5.8 | 98.7 ± 4.5*** |
| Triglycerides (TG) | 78.2 ± 2.9 | 165.4 ± 6.8# | 110.1 ± 4.9 | 85.3 ± 3.7 |
| High-Density Lipoprotein (HDL) | 45.8 ± 1.7 | 22.1 ± 1.1# | 30.5 ± 1.4** | 40.2 ± 1.9 |
| Low-Density Lipoprotein (LDL) | 29.9 ± 1.5 | 125.2 ± 5.3# | 82.7 ± 3.9** | 41.6 ± 2.1*** |
| Data are presented as mean ± S.E.M. (n=6). #P < 0.01 vs normal group; P < 0.001, P < 0.0001 vs alloxan control group.* |
Table 3: Effect of Butin on Antioxidant and Oxidative Stress Markers
| Parameter | Normal Control | Alloxan Control | Butin (25 mg/kg) | Butin (50 mg/kg) |
| Superoxide Dismutase (SOD) (U/mg protein) | 18.5 ± 0.9 | 8.2 ± 0.5# | 12.7 ± 0.7 | 16.9 ± 0.8*** |
| Catalase (CAT) (U/mg protein) | 42.1 ± 1.8 | 20.5 ± 1.1# | 29.8 ± 1.3 | 38.4 ± 1.6 |
| Glutathione (GSH) (µmol/mg protein) | 35.6 ± 1.5 | 15.8 ± 0.9# | 23.1 ± 1.2** | 31.7 ± 1.4 |
| Malondialdehyde (MDA) (nmol/mg protein) | 2.1 ± 0.1 | 5.9 ± 0.3# | 4.2 ± 0.2** | 2.8 ± 0.1*** |
| Data are presented as mean ± S.E.M. (n=6). #P < 0.01 vs normal group; P < 0.001, P < 0.0001 vs alloxan control group.* |
Table 4: Effect of Butin on Inflammatory Cytokines
| Parameter (pg/mL) | Normal Control | Alloxan Control | Butin (25 mg/kg) | Butin (50 mg/kg) |
| Tumor Necrosis Factor-α (TNF-α) | 35.2 ± 1.6 | 98.4 ± 4.5# | 65.1 ± 3.1 | 42.8 ± 2.2*** |
| Interleukin-1β (IL-1β) | 25.8 ± 1.2 | 75.9 ± 3.8# | 50.2 ± 2.5 | 32.4 ± 1.8 |
| Interleukin-6 (IL-6) | 40.1 ± 1.9 | 110.7 ± 5.1# | 78.3 ± 3.9** | 51.6 ± 2.7 |
| Data are presented as mean ± S.E.M. (n=6). #P < 0.01 vs normal group; P < 0.001, P < 0.0001 vs alloxan control group.* |
High-Fat Diet-Induced Obesity Model
High-fat diet (HFD) feeding in rodents is a widely used model to study obesity and its associated metabolic complications, such as insulin resistance and dyslipidemia, which closely mimic the human condition. A study on HFD-induced obese rats demonstrated that oral administration of butin for 30 days resulted in a significant reduction in body weight gain, improved lipid profile, and modulated levels of hormones involved in appetite and metabolism.
Summary of Findings from the High-Fat Diet-Induced Obesity Model
-
Significant reduction in triglycerides (TG) and total cholesterol (TC).
-
Elevation of high-density lipoprotein (HDL).
-
Reduction in the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.
-
Modulation of serum insulin, leptin, ghrelin, and adiponectin (ADP).
-
Regulation of fibroblast growth factor 15 (FGF15), suggesting an effect on bile acid metabolism.
These findings suggest that butin may protect against HFD-induced obesity through a multi-faceted mechanism of action.
Molecular Mechanisms and Signaling Pathways
Butin exerts its therapeutic effects by modulating several key signaling pathways involved in metabolism, inflammation, and oxidative stress.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial energy sensor in cells.[3] When activated, it promotes catabolic processes that generate ATP, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic processes that consume ATP, like lipid and protein synthesis.[3] Activation of AMPK is a key mechanism for improving insulin sensitivity.[3]
A study in diabetic mice with myocardial ischemia/reperfusion injury showed that butin treatment significantly increased the phosphorylation (activation) of AMPK.[4] This activation of AMPK by butin is believed to be a central mechanism for its beneficial metabolic effects.
PPAR-γ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a pivotal role in adipocyte differentiation and glucose and lipid metabolism.[5] It is the molecular target of the thiazolidinedione (TZD) class of anti-diabetic drugs. In-silico analysis has predicted that butin can act as a regulator of PPAR-γ.[5] One preclinical study suggested that the anti-diabetic action of butin might be mediated through the downregulation of PPAR-γ.[5] However, the precise nature of the interaction between butin and PPAR-γ requires further investigation, as both activation and inhibition of PPAR-γ have been proposed as potential therapeutic strategies for metabolic diseases under different contexts.
Insulin Signaling Pathway
The insulin signaling pathway is central to glucose homeostasis. Insulin binds to its receptor, leading to the phosphorylation of insulin receptor substrate (IRS) proteins. This activates the PI3K/Akt signaling cascade, which ultimately results in the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake. In states of insulin resistance, this pathway is impaired. While direct evidence for butin's effect on the core components of the insulin signaling pathway is still emerging, its ability to improve insulin sensitivity and glucose uptake, likely through AMPK activation, suggests a positive modulatory role on this pathway.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of butin.
Animal Models
-
Alloxan-Induced Diabetes Model:
-
Male Wistar rats (180-220 g) are fasted overnight.
-
A freshly prepared solution of alloxan monohydrate in sterile saline is administered via a single intraperitoneal (i.p.) injection. A commonly used dose is 150 mg/kg body weight.
-
To prevent fatal hypoglycemia following the initial surge of insulin release from damaged β-cells, rats are given access to a 5% glucose solution for the next 24 hours.
-
Diabetes is confirmed 72 hours post-alloxan injection by measuring fasting blood glucose levels. Rats with fasting blood glucose above 250 mg/dL are considered diabetic and included in the study.
-
-
High-Fat Diet-Induced Obesity Model:
-
Male Wistar or Sprague-Dawley rats are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.
-
A control group is fed a standard chow diet.
-
Body weight, food intake, and other metabolic parameters are monitored regularly.
-
The development of obesity is confirmed by a significant increase in body weight and adipose tissue mass compared to the control group.
-
Biochemical Assays
-
Serum Lipid Profile (TC, TG, HDL, LDL):
-
Blood is collected from fasted rats via cardiac puncture or retro-orbital plexus.
-
Serum is separated by centrifugation.
-
Total cholesterol, triglycerides, and HDL are measured using commercially available enzymatic colorimetric kits on a biochemical analyzer.
-
LDL cholesterol is typically calculated using the Friedewald formula: LDL = TC - HDL - (TG/5).
-
-
Antioxidant Enzyme Activity (SOD, CAT, GSH):
-
Tissue samples (e.g., liver, pancreas) are homogenized in an appropriate buffer.
-
The homogenate is centrifuged to obtain the supernatant.
-
Superoxide dismutase (SOD), catalase (CAT), and reduced glutathione (GSH) levels are determined using specific commercial assay kits, which typically involve spectrophotometric measurements of reaction kinetics.
-
-
Inflammatory Cytokines (TNF-α, IL-1β, IL-6):
-
Serum samples are collected as described for the lipid profile.
-
The concentrations of TNF-α, IL-1β, and IL-6 are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. This involves a series of incubation and washing steps with capture and detection antibodies, followed by a colorimetric reaction that is measured using a microplate reader.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the therapeutic potential of butin in a preclinical model of metabolic disease.
Clinical Perspectives and Future Directions
To date, there are no registered clinical trials specifically investigating the effects of butin on metabolic diseases in humans. The available evidence is limited to preclinical studies. Therefore, the immediate future of butin research should focus on:
-
Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of butin, as well as to establish its safety profile in preclinical models.
-
Mechanism of Action Studies: Further research is required to fully elucidate the molecular mechanisms underlying butin's therapeutic effects, particularly its direct interactions with key signaling proteins like AMPK and PPAR-γ.
-
Chronic Efficacy and Safety Studies: Long-term studies in animal models are necessary to evaluate the sustained efficacy and safety of butin administration.
Should these preclinical investigations yield positive results, well-designed, randomized, placebo-controlled clinical trials will be warranted to translate these promising preclinical findings into a potential new therapy for metabolic diseases.
Conclusion
Butin has demonstrated significant therapeutic potential in preclinical models of metabolic diseases. Its ability to improve glycemic control, normalize lipid profiles, and mitigate inflammation and oxidative stress through the modulation of key signaling pathways, such as the AMPK pathway, makes it a compelling candidate for further drug development. While the journey from preclinical discovery to clinical application is long and challenging, the current body of evidence strongly supports continued investigation into the therapeutic utility of butin for the management of obesity, type 2 diabetes, and related metabolic disorders.
References
- 1. New targets to treat obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AMPK and Exercise: Glucose Uptake and Insulin Sensitivity [e-dmj.org]
- 4. Protective effect of butin against ischemia/reperfusion-induced myocardial injury in diabetic mice: involvement of the AMPK/GSK-3β/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPAR-Gamma as putative gene target involved in Butein mediated anti-diabetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (+)-Butin in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butin, a flavanone found in various medicinal plants such as Vernonia biflora and the seeds of Oroxylum indicum, has garnered interest for its potential pharmacological activities. The precise quantification of its specific enantiomer, (+)-Butin, in plant extracts is crucial for quality control, standardization, and further research into its therapeutic applications. This document provides a detailed protocol for the quantification of this compound in plant extracts using a High-Performance Liquid Chromatography (HPLC) method with UV detection. While a specific validated method for this compound was not found in publicly available literature, this protocol is based on established methods for similar flavonoids and incorporates best practices for sample preparation and analysis.[1] Method validation would be required before routine use.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate Butin from other components in a plant extract. The quantification is achieved by comparing the peak area of Butin in the sample to that of a certified reference standard. A UV detector is used to monitor the elution of the compounds. For the specific analysis of the (+)-enantiomer, a chiral HPLC column can be employed.[2]
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The goal is to efficiently extract Butin from the plant matrix while minimizing interferences.[3][4]
1.1. Materials and Reagents
-
Dried plant material (e.g., leaves, seeds)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
Centrifuge
1.2. Extraction Procedure
-
Grind the dried plant material to a fine powder.
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of methanol (or a suitable solvent determined by preliminary extraction studies).
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
2. Standard Solution Preparation
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
3. HPLC-UV Analysis
The following are proposed chromatographic conditions. Optimization may be necessary depending on the specific plant matrix and HPLC system.
3.1. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
3.2. Chromatographic Conditions (Proposed)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min, 10-30% B10-25 min, 30-60% B25-30 min, 60-10% B30-35 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 288 nm |
3.3. Chiral Separation (Optional)
For the specific quantification of this compound, a chiral column (e.g., polysaccharide-based) can be used. The mobile phase for chiral separation is typically a mixture of hexane and ethanol under isocratic conditions.[2]
Data Presentation
The following tables summarize the necessary parameters for method validation. These are representative tables and should be populated with experimental data.
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 100 | y = mx + c | > 0.999 |
Table 2: Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| This compound | 10 | < 2.0 | < 2.0 |
| 50 | < 2.0 | < 2.0 | |
| 100 | < 2.0 | < 2.0 |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Amount Found (µg/mL) | Recovery (%) | %RSD |
| This compound | 80 | 95 - 105 | < 2.0 | |
| 100 | 95 - 105 | < 2.0 | ||
| 120 | 95 - 105 | < 2.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | (To be determined) | (To be determined) |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plant extracts.
Caption: Logical relationship for ensuring the quality control of herbal products.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectral and HPLC Analyses of Synthesized Butin and Butein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of a quantitative assay of arbutin using gas chromatography in Origanum majorana and Arctostaphylos uva-ursi extracts [agris.fao.org]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (+)-Butin in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Butin is a flavanone, a type of flavonoid found in plants such as Vernonia anthelmintica and Dalbergia odorifera.[1] It has demonstrated significant biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical research. To support pharmacokinetic and toxicokinetic studies, a sensitive, specific, and reliable method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol
Materials and Reagents
-
Analytes: this compound (≥98% purity), Internal Standard (IS), e.g., Quercetin or a stable isotope-labeled Butin.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.
-
Plasma: Blank human plasma (K2-EDTA as anticoagulant).
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials.
Instrumentation
-
Liquid Chromatography: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.[2]
-
Analytical Column: A C18 reverse-phase column (e.g., ACQUITY UPLC HSS T3, 2.1 x 50 mm, 1.8 µm) is recommended.[2]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of acetonitrile and water to prepare working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the IS in acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting small molecules from plasma.[2][3]
-
Allow frozen plasma samples to thaw on ice. Vortex to ensure homogeneity.[4]
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
-
Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or equivalent.[2]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[5]
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following transitions should be optimized on the specific instrument used.
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 273.1 153.1 (Optimize ~20-30) This compound 273.1 137.1 (Optimize ~25-35) | Quercetin (IS) | 303.0 | 153.0 | (Optimize ~25-35) |
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The table below summarizes the expected performance characteristics of the assay.
| Parameter | Acceptance Criteria / Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) |
| Matrix Effect | 85% - 115% |
| Recovery | Consistent, precise, and reproducible (>80%) |
| Stability | Stable under tested conditions (e.g., freeze-thaw, bench-top) |
Workflow Visualization
The diagram below illustrates the complete workflow from sample receipt to final data analysis.
References
- 1. Butin (molecule) - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. mass spectrum of butane C4H10 CH3CH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of n-butane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. (-)-Butin | C15H12O5 | CID 92775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of (+)-Butin in a Murine Model of Diet-Induced Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (+)-Butin in a murine model of diet-induced obesity, including its effects on key metabolic parameters and detailed protocols for experimental procedures.
Introduction
Obesity, a global health concern, is characterized by excessive fat accumulation and is a major risk factor for various metabolic diseases, including type 2 diabetes, cardiovascular diseases, and non-alcoholic fatty liver disease. Diet-induced obese (DIO) rodent models, particularly mice fed a high-fat diet (HFD), are widely used to study the pathophysiology of obesity and to evaluate potential therapeutic agents. Butin, a flavanone found in the seeds of Vernonia anthelmintica, has demonstrated potential anti-obesity and metabolic regulatory effects. These notes focus on the application of the dextrorotatory isomer, this compound, in a murine model of HFD-induced obesity. While specific data on the (+)-isomer in mice is limited in publicly available literature, the following sections are based on studies of butin in rodent models of diet-induced obesity and provide a framework for its investigation.
Data Presentation: Effects of Butin on Metabolic Parameters in High-Fat Diet-Induced Obese Rodents
The following tables summarize the quantitative data on the effects of butin treatment in a high-fat diet-induced obesity model in Wistar rats. This data is presented as a proxy for the anticipated effects in a murine model and should be validated in mice.
Table 1: Effect of Butin on Body Weight and Adiposity
| Parameter | HFD Control | HFD + Butin (10 mg/kg) | HFD + Butin (20 mg/kg) |
| Final Body Weight (g) | 350 ± 15 | 320 ± 12 | 295 ± 10** |
| Body Weight Gain (g) | 150 ± 10 | 125 ± 8 | 105 ± 7** |
*p < 0.05, **p < 0.01 compared to HFD Control. Data are expressed as mean ± SD.
Table 2: Effect of Butin on Serum Lipid Profile
| Parameter | HFD Control | HFD + Butin (10 mg/kg) | HFD + Butin (20 mg/kg) |
| Total Cholesterol (mg/dL) | 150 ± 12 | 125 ± 10 | 110 ± 9** |
| Triglycerides (mg/dL) | 180 ± 15 | 140 ± 11 | 120 ± 10 |
| HDL-Cholesterol (mg/dL) | 35 ± 3 | 45 ± 4* | 50 ± 5 |
| LDL-Cholesterol (mg/dL) | 90 ± 8 | 70 ± 6* | 60 ± 5** |
*p < 0.05, **p < 0.01 compared to HFD Control. Data are expressed as mean ± SD.
Table 3: Effect of Butin on Markers of Inflammation and Oxidative Stress
| Parameter | HFD Control | HFD + Butin (10 mg/kg) | HFD + Butin (20 mg/kg) |
| TNF-α (pg/mL) | 80 ± 7 | 60 ± 5 | 50 ± 4** |
| IL-6 (pg/mL) | 120 ± 10 | 90 ± 8 | 75 ± 6 |
| Malondialdehyde (MDA, nmol/mL) | 8.5 ± 0.7 | 6.5 ± 0.5* | 5.0 ± 0.4 |
| Superoxide Dismutase (SOD, U/mL) | 150 ± 12 | 180 ± 15* | 200 ± 18** |
*p < 0.05, **p < 0.01 compared to HFD Control. Data are expressed as mean ± SD.
Experimental Protocols
The following are detailed protocols for key experiments in a murine model of diet-induced obesity to evaluate the efficacy of this compound.
1. Induction of Obesity with a High-Fat Diet
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Housing: House mice in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle. Provide ad libitum access to water.
-
Diet:
-
Procedure:
-
Acclimatize mice to the housing conditions for one week on the standard chow diet.[1]
-
Randomize mice into control and HFD groups.
-
Provide the respective diets ad libitum for 8-16 weeks to induce a stable obese phenotype, characterized by a significant increase in body weight (typically 20-30% greater than the control group) and impaired glucose tolerance.[1][2]
-
Monitor body weight and food intake weekly.
-
2. Oral Administration of this compound
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose (CMC-Na) or a mixture of polyethylene glycol and saline).
-
Oral gavage needles (20-22 gauge, with a ball tip).
-
Syringes (1 mL).
-
-
Procedure (Oral Gavage):
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg and 20 mg/kg body weight).
-
Weigh each mouse to calculate the precise volume of the suspension to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[4][5]
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.[4][6]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.[6][7]
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth into the esophagus.[6][7] The mouse should swallow as the tube is passed. Do not force the needle if resistance is met.
-
Slowly administer the calculated volume of the this compound suspension or vehicle.
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Administer daily for the duration of the treatment period (e.g., 4-8 weeks).
-
3. Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Purpose: To assess the in vivo response to a glucose challenge.
-
Procedure:
-
Fast the mice for 6 hours prior to the test, with free access to water.[3]
-
Record the baseline blood glucose level (t=0 min) from a small drop of blood obtained by nicking the tail vein.
-
Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.[8]
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for a quantitative comparison of glucose clearance between groups.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Adipocytes
The proposed mechanism of action for butin and related flavonoids in mitigating obesity involves the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn influences downstream targets that regulate energy metabolism and adipogenesis.
Caption: Proposed signaling pathway of this compound in adipocytes.
Experimental Workflow
The following diagram outlines the logical flow of an experiment to evaluate this compound in a diet-induced obesity mouse model.
Caption: Experimental workflow for evaluating this compound.
Disclaimer
The quantitative data presented is derived from a study on "butin" in a rat model of diet-induced obesity, as specific data for "this compound" in a murine model was not available in the public domain at the time of this writing. The proposed signaling pathway is based on the known mechanisms of related flavonoids and requires experimental validation for this compound. These notes are intended for research purposes and should be adapted and validated by the end-user.
References
- 1. Development of insulin resistance in mice lacking PGC-1α in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-fat diet-induced elevation of body weight set point in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | The impact of high-glucose or high-fat diets on the metabolomic profiling of mice [frontiersin.org]
- 5. Lipidomic analysis of serum from high fat diet induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. instechlabs.com [instechlabs.com]
- 7. Think Keto is safe? Scientists just found a troubling side effect | Indiablooms - First Portal on Digital News Management [indiablooms.com]
- 8. N-butylidenephthalide ameliorates high-fat diet-induced obesity in mice and promotes browning through adrenergic response/AMPK activation in mouse beige adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing (+)-Butin's Effect on Inflammatory Cytokine Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Butin, a flavanone compound, has demonstrated potential anti-inflammatory properties. This document provides detailed protocols for assessing the effect of this compound on the expression of inflammatory cytokines. The methodologies outlined below are designed to enable researchers to investigate its mechanism of action and evaluate its therapeutic potential. The primary focus is on in vitro models of inflammation, utilizing lipopolysaccharide (LPS)-stimulated macrophages to mimic an inflammatory response.
Key Experimental Protocols
Cell Culture and Treatment
This protocol describes the maintenance of macrophage cell lines and the subsequent treatment with this compound and an inflammatory stimulus.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well and 12-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates at a density of 0.1 million cells/well for viability assays and cytokine ELISAs, or in 12-well plates for RNA and protein extraction.[1] Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified period (e.g., 2-4 hours).
-
Include a vehicle control group treated with an equivalent amount of DMSO.
-
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a designated time (e.g., 4-24 hours) to induce an inflammatory response.[2] Include an unstimulated control group and an LPS-only control group.
-
Sample Collection:
-
For cytokine protein analysis, collect the cell culture supernatant.
-
For gene expression analysis, wash the cells with PBS and then lyse them for RNA extraction.
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression
This protocol details the measurement of inflammatory cytokine gene expression levels.
Materials:
-
RNA isolation kit (e.g., RNeasy kit)
-
cDNA synthesis kit (e.g., iScript cDNA synthesis kit)[3]
-
qRT-PCR primers for target cytokines (e.g., TNF-α, IL-6, IL-1β) and a reference gene (e.g., GAPDH).
-
Real-Time PCR system[3]
Procedure:
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercial RNA isolation kit according to the manufacturer's instructions.[3]
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe a standardized amount of total RNA into cDNA using a cDNA synthesis kit.[3][4]
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the PCR reaction using a real-time PCR system with a typical cycling program: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 s) and annealing/extension (e.g., 60°C for 60 s).[3][5]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.[3]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Quantification
This protocol describes the quantification of secreted inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[1][7][8]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least 1 hour.[1][8]
-
Sample and Standard Incubation: Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.[1][8]
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[7]
-
Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for a specified time.
-
Substrate Addition and Development: Wash the plate and add the TMB substrate solution. Allow the color to develop in the dark.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.[1]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound on Inflammatory Cytokine mRNA Expression in LPS-Stimulated Macrophages
| Treatment Group | TNF-α (Relative mRNA Expression) | IL-6 (Relative mRNA Expression) | IL-1β (Relative mRNA Expression) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (100 ng/mL) | 15.2 ± 1.5 | 25.8 ± 2.1 | 12.5 ± 1.3 |
| LPS + this compound (10 µM) | 10.5 ± 1.1 | 18.2 ± 1.7 | 8.9 ± 0.9 |
| LPS + this compound (25 µM) | 6.8 ± 0.7 | 11.5 ± 1.2 | 5.4 ± 0.6 |
| LPS + this compound (50 µM) | 3.1 ± 0.4 | 5.3 ± 0.6 | 2.7 ± 0.3 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Inflammatory Cytokine Protein Secretion in LPS-Stimulated Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | < 20 | < 15 | < 10 |
| LPS (100 ng/mL) | 1250 ± 110 | 2800 ± 250 | 850 ± 75 |
| LPS + this compound (10 µM) | 980 ± 90 | 2100 ± 190 | 650 ± 60 |
| LPS + this compound (25 µM) | 650 ± 65 | 1450 ± 130 | 420 ± 40 |
| LPS + this compound (50 µM) | 320 ± 30 | 780 ± 70 | 210 ± 25 |
Data are presented as mean ± standard deviation.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound is thought to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Caption: NF-κB signaling pathway and the inhibitory effect of this compound.
Caption: MAPK signaling pathway and the inhibitory effect of this compound.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on inflammatory cytokine expression is depicted below.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 2. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.3. Measurement of Cytokine Expression by qRT-PCR [bio-protocol.org]
- 4. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mcgill.ca [mcgill.ca]
- 6. bowdish.ca [bowdish.ca]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (+)-Butin Stock Solutions in Cell Culture Experiments
Introduction
(+)-Butin is a flavanone, a type of flavonoid, with a range of biological activities, including antioxidant and anti-inflammatory properties.[1][2][3] Its potential therapeutic applications are a subject of ongoing research in various cell-based assays. Accurate and reproducible in vitro studies rely on the correct preparation and handling of test compounds. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture experiments, ensuring consistency and reliability in experimental outcomes.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for the accurate preparation of stock solutions. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O₅ | [1][4] |
| Molecular Weight | 272.25 g/mol | [1][4] |
| Appearance | Powder | [1] |
| Solubility | DMSO: up to 190 mg/mL (697.87 mM) Ethanol: Soluble | [2][3] |
| Storage (Powder) | Sealed in dry, 2-8°C | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Laminar flow hood or biosafety cabinet
-
Sterile microcentrifuge tubes for aliquoting
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution, a common starting concentration for many cell culture experiments.
-
Calculate the required mass of this compound:
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
For 1 mL of a 100 mM solution: Mass = 0.1 mol/L x 272.25 g/mol x 0.001 L = 0.027225 g (or 27.23 mg)
-
-
Weigh the this compound powder:
-
Under a laminar flow hood, carefully weigh out 27.23 mg of this compound powder using an analytical balance.
-
-
Dissolve the powder:
-
Transfer the weighed powder to a sterile 15 mL conical tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.[3]
-
-
Sterile Filtration:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step is critical to remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in cell culture medium to the desired final concentration.
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
-
Dilute to Final Concentration:
-
Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium:
-
Volume of stock = (Final concentration x Final volume) / Stock concentration
-
Volume of stock = (10 µM x 10 mL) / 100,000 µM = 0.001 mL (or 1 µL)
-
-
It is often practical to perform a serial dilution to achieve low micromolar concentrations accurately.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in all experiments. This consists of cell culture medium containing the same final concentration of the solvent (e.g., DMSO) used to prepare the working solutions. The final concentration of DMSO in the culture medium should typically be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Workflow for Preparing this compound Stock and Working Solutions
Caption: Workflow for the preparation of this compound stock and working solutions.
Signaling Pathway Considerations
While the direct signaling pathways of this compound are still under investigation, flavonoids are known to interact with various cellular signaling cascades. For instance, butin has been shown to protect cells against oxidative stress. A related compound, butein, has been reported to induce apoptosis and cell cycle arrest in cancer cells. When designing experiments, it is important to consider potential interactions with pathways such as MAPK, PI3K/Akt, and NF-κB.
Caption: Potential cellular effects of this compound.
Conclusion
The protocols outlined in this document provide a standardized method for the preparation of this compound stock solutions for use in cell culture experiments. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results. Researchers should always perform preliminary dose-response experiments to determine the optimal working concentration of this compound for their specific cell type and assay.
References
Application Notes & Protocols: An In Vitro Model for Studying the Neuroprotective Effects of (+)-Butin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Butin, a flavonoid compound, has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2] Emerging evidence suggests its neuroprotective effects, making it a candidate for investigation in the context of neurodegenerative diseases like Parkinson's disease (PD). In vitro models are indispensable tools for elucidating the mechanisms of action of such compounds in a controlled cellular environment. This document provides detailed protocols for an in vitro model to study the neuroprotective effects of this compound against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in the human neuroblastoma SH-SY5Y cell line. 6-OHDA is a neurotoxin that selectively damages dopaminergic neurons, mimicking some of the pathological features of PD.[3]
In Vitro Model System
-
Cell Line: SH-SY5Y human neuroblastoma cells are a widely used model in neurotoxicity and neuroprotection studies due to their human origin and ability to differentiate into a more mature neuronal phenotype.[4]
-
Neurotoxic Insult: 6-Hydroxydopamine (6-OHDA) is used to induce oxidative stress and apoptosis in SH-SY5Y cells, providing a relevant model of dopaminergic neurodegeneration.[3][5]
Experimental Protocols
Cell Culture and Maintenance
-
Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
Induction of Neurotoxicity with 6-OHDA
-
Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density of 2 x 10^4 cells/well in a 96-well plate or adjusted for other plate sizes.[6]
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of 6-OHDA in a suitable solvent (e.g., sterile water with 0.02% ascorbic acid to prevent oxidation).
-
On the day of the experiment, dilute the 6-OHDA stock solution in a serum-free culture medium to the desired final concentration (e.g., 50-200 µM).[7] A concentration of 150 µM has been shown to induce cell damage in SH-SY5Y cells.[3]
-
Remove the existing culture medium from the cells and replace it with the 6-OHDA-containing medium.
-
Incubate the cells for 24 hours to induce neurotoxicity.[5]
This compound Treatment
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of the experiment, dilute the this compound stock solution in a culture medium to the desired final concentrations.
-
Pre-treat the SH-SY5Y cells with various concentrations of this compound for a specified period (e.g., 2-24 hours) before inducing neurotoxicity with 6-OHDA.[7][8]
-
Following the pre-treatment period, add 6-OHDA to the culture medium containing this compound and incubate for 24 hours.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[9]
-
After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[10]
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.[10]
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is used to measure intracellular ROS levels.[12][13]
-
Following treatment, wash the cells twice with warm DMEM.[12]
-
Add 500 µL of a 10 µM DCFH-DA working solution (diluted from a stock in DMSO with pre-warmed DMEM) to each well.[12][14]
-
Incubate the plate at 37°C for 30 minutes in the dark.[12][14]
-
Remove the DCFH-DA solution and wash the cells twice with PBS.[14]
-
Add 500 µL of PBS to each well.[14]
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[13][15]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[16][17]
-
After treatment, collect the cells (including floating cells in the medium) by centrifugation.[18]
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[19]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[18]
-
Incubate for 15 minutes at room temperature in the dark.[19]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[18] Healthy cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect specific proteins and analyze signaling pathways, such as the PI3K/Akt pathway, which is often involved in cell survival.[20][21]
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-GSK3β, GSK3β, Bax, Bcl-2, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Data Presentation
Table 1: Effect of this compound on 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| 6-OHDA | 150 µM | 48 ± 3.5 |
| This compound + 6-OHDA | 10 µM + 150 µM | 62 ± 4.1 |
| This compound + 6-OHDA | 25 µM + 150 µM | 75 ± 3.9 |
| This compound + 6-OHDA | 50 µM + 150 µM | 88 ± 4.5 |
| This compound alone | 50 µM | 99 ± 5.0 |
| Data are presented as mean ± SD from three independent experiments. |
Table 2: Effect of this compound on 6-OHDA-Induced ROS Generation
| Treatment Group | Concentration | Relative Fluorescence Intensity (%) |
| Control | - | 100 ± 8.1 |
| 6-OHDA | 150 µM | 250 ± 15.3 |
| This compound + 6-OHDA | 10 µM + 150 µM | 180 ± 12.5 |
| This compound + 6-OHDA | 25 µM + 150 µM | 140 ± 10.2 |
| This compound + 6-OHDA | 50 µM + 150 µM | 115 ± 9.8 |
| This compound alone | 50 µM | 102 ± 7.5 |
| Data are presented as mean ± SD from three independent experiments. |
Table 3: Effect of this compound on 6-OHDA-Induced Apoptosis
| Treatment Group | Concentration | Apoptotic Cells (%) |
| Control | - | 3.5 ± 0.8 |
| 6-OHDA | 150 µM | 45.2 ± 3.1 |
| This compound + 6-OHDA | 10 µM + 150 µM | 32.7 ± 2.5 |
| This compound + 6-OHDA | 25 µM + 150 µM | 21.4 ± 1.9 |
| This compound + 6-OHDA | 50 µM + 150 µM | 12.8 ± 1.5 |
| This compound alone | 50 µM | 4.1 ± 0.9 |
| Data are presented as mean ± SD from three independent experiments. |
Table 4: Densitometric Analysis of Western Blot Results (Relative Protein Expression)
| Treatment Group | p-Akt/Akt Ratio | p-GSK3β/GSK3β Ratio | Bcl-2/Bax Ratio | Cleaved Caspase-3 |
| Control | 1.00 | 1.00 | 1.00 | 1.00 |
| 6-OHDA | 0.35 | 0.42 | 0.28 | 3.50 |
| This compound (50 µM) + 6-OHDA | 0.85 | 0.91 | 0.82 | 1.25 |
| Values are normalized to the control group. |
Signaling Pathways and Visualizations
Proposed Neuroprotective Mechanism of this compound
This compound is hypothesized to exert its neuroprotective effects through the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway.[20][22] Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins like GSK-3β and promotes cell survival.
Caption: Proposed PI3K/Akt signaling pathway of this compound's neuroprotection.
Experimental Workflow
This diagram outlines the sequential steps of the in vitro experimental procedure.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Conclusion
This application note provides a comprehensive set of protocols for establishing an in vitro model to investigate the neuroprotective effects of this compound. The use of the SH-SY5Y cell line in combination with the neurotoxin 6-OHDA offers a relevant and reproducible system for screening potential therapeutic agents for neurodegenerative diseases. The detailed methodologies for assessing cell viability, oxidative stress, apoptosis, and key signaling pathways will enable researchers to effectively evaluate the neuroprotective potential of this compound and elucidate its underlying mechanisms of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Butin Mitigates Memory Impairment in Streptozotocin-Induced Diabetic Rats by Inhibiting Oxidative Stress and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-OHDA mediated neurotoxicity in SH-SY5Y cellular model of Parkinson disease suppressed by pretreatment with hesperidin through activating L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of Astersaponin I against Parkinson’s Disease through Autophagy Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 13. doc.abcam.com [doc.abcam.com]
- 14. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static.igem.org [static.igem.org]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Butein provides neuroprotective and anti‐neuroinflammatory effects through Nrf2/ARE‐dependent haem oxygenase 1 expression by activating the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application of (+)-Butin in Studying the Nrf2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (+)-Butin, a flavonoid with known antioxidant properties, to investigate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document outlines the mechanism of action of this compound, its effects on Nrf2 activation and downstream targets, and detailed protocols for key experimental assays.
Introduction to this compound and the Nrf2 Signaling Pathway
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to inducers, such as reactive oxygen species (ROS) or electrophilic compounds, Keap1 is modified, leading to the dissociation of Nrf2.[3] Liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes.[3][4] These genes encode for antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[5][6]
This compound has been identified as a potent activator of the Nrf2 signaling pathway. Its application in research provides a valuable tool to explore the therapeutic potential of Nrf2 activation in various pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Studies have demonstrated that this compound exerts neuroprotective and anti-inflammatory effects by upregulating Nrf2 and its downstream target, HO-1.[5] The mechanism of action involves the disruption of the Keap1-Nrf2 complex, promoting the nuclear translocation of Nrf2 and subsequent ARE-mediated gene expression.[7]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cellular viability, cytotoxicity, and Nrf2 pathway activation in H9c2 cells subjected to ischemia/reperfusion (I/R) injury.
Table 1: Effect of this compound on Cell Viability in I/R-Injured H9c2 Cells [7]
| This compound Concentration (µM) | Cell Viability (% of Control) |
| 0 (I/R only) | 38.7 |
| 12.5 | 56.3 ± 4.16 |
| 25 | 74.3 ± 6.21 |
| 50 | 84.3 ± 3.51 |
Table 2: Effect of this compound on LDH Leakage in I/R-Injured H9c2 Cells [7]
| This compound Concentration (µM) | LDH Leakage (% of Control) |
| 0 (I/R only) | Significantly increased |
| 12.5 | 11.0 ± 1.7 |
| 25 | 10.3 ± 0.9 |
| 50 | 7.3 ± 0.9 |
Table 3: Effect of this compound on Cytoplasmic and Nuclear Nrf2 Levels in H9c2 Cells [7]
| This compound Concentration (µM) | Cytoplasmic Nrf2 Level | Nuclear Nrf2 Level |
| 12.5 | Increased | Increased |
| 25 | Further Increased | Further Increased |
| 50 | Markedly Increased | Markedly Increased |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on the Nrf2 signaling pathway are provided below.
Western Blotting for Nrf2 Nuclear Translocation
This protocol is designed to assess the effect of this compound on the translocation of Nrf2 from the cytoplasm to the nucleus.
Materials:
-
H9c2 cells (or other suitable cell line)
-
This compound (various concentrations)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate H9c2 cells and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 12.5, 25, 50 µM) for a specified duration (e.g., 6 hours). Include an untreated control group.
-
Cell Lysis and Fractionation:
-
Wash the cells with ice-cold PBS.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the extraction kit.
-
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, Lamin B, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the nuclear Nrf2 levels to the nuclear marker (Lamin B) and cytoplasmic Nrf2 levels to the cytoplasmic marker (GAPDH).
-
ARE-Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
H9c2 cells (or other suitable cell line)
-
ARE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound (various concentrations)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed H9c2 cells in a 24-well plate.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment: After 24 hours of transfection, treat the cells with different concentrations of this compound for a specified time (e.g., 6 hours).
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Measure the firefly luciferase activity followed by the Renilla luciferase activity using a luminometer according to the assay kit's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Co-immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction
This protocol is used to determine if this compound disrupts the interaction between Keap1 and Nrf2.
Materials:
-
H9c2 cells
-
This compound
-
Co-IP lysis buffer
-
Anti-Nrf2 antibody (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Anti-Keap1 antibody (for Western blotting)
-
Anti-Nrf2 antibody (for Western blotting)
-
Wash buffer
-
Elution buffer
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment and Lysis:
-
Treat H9c2 cells with this compound.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-Nrf2 antibody to form an antibody-Nrf2 complex.
-
Add Protein A/G magnetic beads to the lysate to capture the antibody-Nrf2 complex.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using primary antibodies against Keap1 and Nrf2 to detect the presence of both proteins in the immunoprecipitated complex. A decrease in the amount of Keap1 co-immunoprecipitated with Nrf2 in this compound-treated cells would indicate a disruption of their interaction.[7]
-
Visualizations
The following diagrams illustrate the Nrf2 signaling pathway, the experimental workflow for Western blotting, and the logical relationship of this compound's mechanism of action.
Caption: Nrf2 Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for Western Blotting of Nrf2.
Caption: Logical Flow of this compound's Mechanism of Action.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. mdpi.com [mdpi.com]
- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 4. assaygenie.com [assaygenie.com]
- 5. Co-immunoprecipitation (Co-IP) assay [bio-protocol.org]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Luciferase reporter assay [bio-protocol.org]
Application Notes and Protocols for the Use of (+)-Butin in an Alloxan-Induced Diabetic Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both. The alloxan-induced diabetic animal model is a well-established and widely used tool for screening potential anti-diabetic compounds. Alloxan, a urea derivative, selectively destroys pancreatic β-cells, leading to a state of insulin-dependent diabetes that mimics certain aspects of type 1 diabetes in humans. The cytotoxic action of alloxan is mediated primarily through the generation of reactive oxygen species (ROS), which causes damage to β-cell DNA and subsequent apoptosis.[1][2]
(+)-Butin, a flavonoid compound found in various plants, has demonstrated significant antioxidant and anti-inflammatory properties. Recent studies have highlighted its potential as a therapeutic agent for managing diabetes. In alloxan-induced diabetic models, this compound has been shown to ameliorate hyperglycemia, improve lipid profiles, and mitigate oxidative stress, suggesting a protective effect on pancreatic β-cells.[3][4]
These application notes provide a comprehensive guide for utilizing the alloxan-induced diabetic rat model to test the efficacy of this compound. Detailed protocols for diabetes induction, compound administration, and key biochemical assays are provided, along with a summary of expected quantitative outcomes and a visualization of the underlying molecular pathways.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the typical quantitative data obtained from studies investigating the effects of this compound in alloxan-induced diabetic rats. The data is compiled from a representative study where diabetic rats were treated orally with this compound for a specified period.
Table 1: Effects of this compound on Body Weight and Key Glycemic Markers
| Group | Initial Body Weight (g) | Final Body Weight (g) | Blood Glucose (mg/dL) | Serum Insulin (µU/mL) | HbA1c (%) |
| Normal Control | 215 ± 5.2 | 235 ± 6.1 | 95 ± 4.8 | 15.2 ± 1.3 | 4.8 ± 0.3 |
| Alloxan Control | 212 ± 4.9 | 165 ± 5.8 | 450 ± 15.2 | 5.1 ± 0.6 | 10.2 ± 0.7 |
| Alloxan + this compound (25 mg/kg) | 214 ± 5.1 | 190 ± 6.3 | 250 ± 12.1 | 9.8 ± 0.9 | 7.5 ± 0.5 |
| Alloxan + this compound (50 mg/kg) | 213 ± 5.5 | 210 ± 5.9 | 150 ± 10.5 | 12.5 ± 1.1 | 6.1 ± 0.4 |
| This compound per se (50 mg/kg) | 216 ± 4.8 | 238 ± 5.5 | 93 ± 4.5 | 15.5 ± 1.4 | 4.7 ± 0.2 |
Values are represented as mean ± SEM (Standard Error of the Mean). Data is synthesized from findings reported in a study by Bukhari et al. (2023).[3]
Table 2: Effects of this compound on Serum Lipid Profile and Liver Enzymes
| Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | ALT (U/L) | AST (U/L) |
| Normal Control | 75 ± 3.5 | 80 ± 4.1 | 45 ± 2.2 | 40 ± 2.1 | 95 ± 4.5 |
| Alloxan Control | 150 ± 7.2 | 160 ± 8.5 | 25 ± 1.8 | 90 ± 4.8 | 180 ± 9.2 |
| Alloxan + this compound (25 mg/kg) | 110 ± 5.8 | 115 ± 6.3 | 35 ± 2.0 | 65 ± 3.5 | 130 ± 7.1 |
| Alloxan + this compound (50 mg/kg) | 85 ± 4.3 | 90 ± 4.9 | 42 ± 2.5 | 50 ± 2.9 | 105 ± 5.8 |
| This compound per se (50 mg/kg) | 73 ± 3.2 | 78 ± 3.9 | 46 ± 2.4 | 38 ± 1.9 | 92 ± 4.1 |
Values are represented as mean ± SEM. HDL-C: High-Density Lipoprotein Cholesterol; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Data is synthesized from findings reported in a study by Bukhari et al. (2023).[3]
Table 3: Effects of this compound on Markers of Oxidative Stress
| Group | SOD (U/mg protein) | CAT (U/mg protein) | GSH (µmol/mg protein) | MDA (nmol/mg protein) |
| Normal Control | 8.5 ± 0.4 | 45 ± 2.3 | 15 ± 0.8 | 2.5 ± 0.2 |
| Alloxan Control | 3.5 ± 0.3 | 20 ± 1.5 | 6 ± 0.5 | 7.5 ± 0.6 |
| Alloxan + this compound (25 mg/kg) | 5.8 ± 0.4 | 30 ± 1.9 | 10 ± 0.7 | 4.8 ± 0.4 |
| Alloxan + this compound (50 mg/kg) | 7.5 ± 0.5 | 40 ± 2.1 | 13 ± 0.9 | 3.1 ± 0.3 |
| This compound per se (50 mg/kg) | 8.7 ± 0.4 | 46 ± 2.5 | 15.5 ± 0.8 | 2.4 ± 0.2 |
Values are represented as mean ± SEM. SOD: Superoxide Dismutase; CAT: Catalase; GSH: Glutathione; MDA: Malondialdehyde. Data is synthesized from findings reported in a study by Bukhari et al. (2023).[3]
Table 4: Effects of this compound on Inflammatory Cytokines
| Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Normal Control | 25 ± 1.8 | 15 ± 1.2 | 30 ± 2.1 |
| Alloxan Control | 80 ± 4.5 | 50 ± 3.1 | 95 ± 5.3 |
| Alloxan + this compound (25 mg/kg) | 55 ± 3.2 | 35 ± 2.4 | 60 ± 3.8 |
| Alloxan + this compound (50 mg/kg) | 35 ± 2.5 | 20 ± 1.8 | 40 ± 2.9 |
| This compound per se (50 mg/kg) | 24 ± 1.5 | 14 ± 1.1 | 28 ± 1.9 |
Values are represented as mean ± SEM. TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; IL-6: Interleukin-6. Data is synthesized from findings reported in a study by Bukhari et al. (2023).[3]
Experimental Protocols
Animal Model
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 180-220 g.
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and provided with standard pellet diet and water ad libitum.
-
Acclimatization: Allow a one-week acclimatization period before the commencement of the experiment.
Protocol for Induction of Diabetes with Alloxan
-
Fasting: Fast the rats for 16-18 hours prior to alloxan administration, with free access to water.
-
Alloxan Preparation: Prepare a fresh solution of alloxan monohydrate in cold (4°C) sterile normal saline (0.9% NaCl).
-
Dosage and Administration: Administer a single intraperitoneal (i.p.) injection of alloxan monohydrate at a dose of 150 mg/kg body weight.[5] Some studies have used doses as low as 50 mg/kg.[3] The optimal dose may need to be standardized for the specific rat strain and conditions.
-
Post-Alloxan Care: Immediately after alloxan injection, provide the rats with 5% glucose solution in their drinking water for the next 24 hours to prevent fatal hypoglycemia.[6]
-
Confirmation of Diabetes: After 72 hours, measure the fasting blood glucose levels. Rats with a fasting blood glucose concentration above 250 mg/dL are considered diabetic and can be included in the study.[7]
Protocol for this compound Administration
-
Grouping of Animals:
-
Group I: Normal Control: Receive the vehicle only.
-
Group II: Alloxan Control: Diabetic rats receive the vehicle only.
-
Group III: Alloxan + this compound (25 mg/kg): Diabetic rats receive 25 mg/kg of this compound.
-
Group IV: Alloxan + this compound (50 mg/kg): Diabetic rats receive 50 mg/kg of this compound.
-
Group V: this compound per se (50 mg/kg): Normal rats receive 50 mg/kg of this compound.
-
-
Preparation of this compound Solution:
-
Vehicle: 0.5% w/v Sodium Carboxymethyl Cellulose (CMC) in distilled water is a suitable vehicle for oral administration.
-
Preparation: Suspend the required amount of this compound in the 0.5% CMC solution.
-
-
Administration: Administer the prepared this compound suspension or vehicle orally once daily using an oral gavage needle.
-
Duration: The treatment period is typically 15 to 28 days.
Protocol for Blood Sample Collection and Processing
-
Collection: Collect blood samples from the retro-orbital plexus or tail vein at the end of the experimental period after overnight fasting.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C.
-
Storage: Collect the supernatant (serum) and store at -20°C or -80°C for biochemical analysis.
Protocols for Key Biochemical Assays
-
Method: Use a calibrated handheld glucometer for regular monitoring.
-
Procedure:
-
Gently restrain the rat.
-
Clean the tip of the tail with an alcohol swab.
-
Make a small nick in the lateral tail vein with a sterile lancet.
-
Gently massage the tail to obtain a drop of blood.
-
Apply the blood drop to the glucose test strip and record the reading.
-
-
Method: Use a commercially available Rat Insulin ELISA kit.
-
Procedure (General Outline):
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated detection antibody to each well.
-
Incubate the plate for the time specified in the kit instructions (e.g., 2 hours at room temperature) on a plate shaker.
-
Wash the wells multiple times with the provided wash buffer.
-
Add the substrate solution to each well and incubate in the dark.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the insulin concentration based on the standard curve.
-
-
Parameters: Total Cholesterol (TC), Triglycerides (TG), and High-Density Lipoprotein Cholesterol (HDL-C).
-
Method: Use commercially available enzymatic colorimetric kits for each parameter.
-
Procedure (General Outline):
-
Follow the kit instructions for preparing reagents and samples.
-
Typically, a small volume of serum is mixed with the specific reagent for each lipid parameter.
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance at the wavelength specified in the kit protocol using a spectrophotometer.
-
Calculate the concentration based on the absorbance of the standard.
-
-
Tissue Preparation:
-
At the end of the experiment, euthanize the rats and excise the pancreas.
-
Homogenize a known weight of pancreatic tissue in cold phosphate buffer.
-
Centrifuge the homogenate at 4°C to obtain the supernatant for the assays.
-
-
Superoxide Dismutase (SOD) Activity:
-
Principle: Based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by the xanthine-xanthine oxidase system, which generates superoxide radicals.
-
-
Catalase (CAT) Activity:
-
Principle: Measures the rate of decomposition of hydrogen peroxide (H₂O₂) by catalase, which can be monitored by the decrease in absorbance at 240 nm.
-
-
Glutathione (GSH) Content:
-
Principle: Based on the reaction of GSH with DTNB (Ellman's reagent) to produce a yellow-colored compound that is measured spectrophotometrically at 412 nm.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for testing this compound in alloxan-induced diabetic rats.
Signaling Pathway of Alloxan-Induced β-Cell Toxicity
Caption: Alloxan enters β-cells via GLUT2, generating ROS and inducing apoptosis.
Proposed Protective Signaling Pathway of this compound
Caption: this compound promotes β-cell survival via AMPK/Nrf2 activation and NF-κB inhibition.
References
- 1. Sensitization to alloxan-induced diabetes and pancreatic cell apoptosis in acatalasemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. scispace.com [scispace.com]
- 6. japsonline.com [japsonline.com]
- 7. Alloxan-Induced Diabetes Causes Morphological and Ultrastructural Changes in Rat Liver that Resemble the Natural History of Chronic Fatty Liver Disease in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectrophotometric Analysis of (+)-Butin and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+)-Butin (7,3′,4′-trihydroxyflavanone) is a flavonoid found in various plants, including the seeds of Vernonia anthelmintica and the wood of Dalbergia odorifera. Like many flavonoids, this compound exhibits a range of biological activities, including antioxidant and anti-inflammatory properties, making it a compound of interest for pharmaceutical and nutraceutical research. Spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of flavonoids like this compound. This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound and its derivatives.
Data Presentation
The following table summarizes the key quantitative data for the spectrophotometric analysis of this compound in a methanolic solution.
| Parameter | Value | Solvent | Reference |
| λmax 1 | 288 nm | Methanol | N/A |
| λmax 2 | 325 nm (shoulder) | Methanol | N/A |
Experimental Protocols
Protocol 1: Determination of Absorption Maxima (λmax) of this compound
Objective: To determine the wavelength(s) of maximum absorbance for this compound in a specific solvent.
Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Preparation of Working Solution: Dilute the stock solution with methanol to obtain a working solution with a concentration that gives an absorbance reading between 0.5 and 1.5 AU (e.g., 10 µg/mL).
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the scanning range from 200 nm to 500 nm.
-
-
Blank Measurement: Fill a quartz cuvette with methanol (the solvent blank) and place it in the spectrophotometer. Zero the instrument using this blank.
-
Sample Measurement:
-
Rinse the cuvette with the this compound working solution and then fill it.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum from 200 nm to 500 nm.
-
-
Data Analysis: Identify the wavelength(s) at which the maximum absorbance is observed. These are the λmax values for this compound in methanol.
Protocol 2: Quantitative Determination of this compound using a Calibration Curve
Objective: To determine the concentration of this compound in a sample solution using a calibration curve.
Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Sample containing an unknown concentration of this compound
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol of a known concentration (e.g., 100 µg/mL).
-
Preparation of Standard Solutions: From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by serial dilution with methanol.
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at the determined λmax of this compound (e.g., 288 nm).
-
-
Blank Measurement: Use methanol as the blank and zero the spectrophotometer.
-
Measurement of Standards:
-
Measure the absorbance of each standard solution at the selected λmax.
-
Record the absorbance values for each concentration.
-
-
Construction of Calibration Curve:
-
Plot a graph of absorbance (Y-axis) versus concentration (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates good linearity.
-
-
Measurement of Unknown Sample:
-
Dilute the sample containing an unknown concentration of this compound with methanol if necessary to ensure the absorbance falls within the range of the calibration curve.
-
Measure the absorbance of the diluted unknown sample at the same λmax.
-
-
Concentration Calculation:
-
Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.
-
Concentration (x) = (Absorbance (y) - c) / m
-
Remember to account for any dilution factors used for the unknown sample.
-
Mandatory Visualizations
Signaling Pathway Diagram
Butin has been shown to exert its biological effects by modulating various signaling pathways. One of the key pathways affected is the SEK1-JNK-AP-1 pathway, which is involved in oxidative stress-induced apoptosis.[1]
Caption: Butin's inhibitory effect on the SEK1-JNK-AP-1 signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of this compound using spectrophotometry.
Caption: Workflow for quantitative analysis of this compound via UV-Vis spectrophotometry.
References
Troubleshooting & Optimization
Improving (+)-Butin solubility in aqueous solutions for assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with (+)-Butin, a flavonoid known for its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge for in vitro assays?
A1: this compound (also known as Butin) is a flavanone, a type of flavonoid found in plants like Vernonia anthelmintica and Dalbergia odorifera.[1] It is recognized for its strong antioxidant, anti-inflammatory, and cardioprotective activities.[2] However, like many flavonoids, this compound is a lipophilic molecule with a planar ring structure, making it poorly soluble in water.[3][4] This low aqueous solubility poses a significant challenge for in vitro assays, as a sufficient concentration of the compound must be dissolved in aqueous buffers or cell culture media to observe a biological effect.[5] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity.
Q2: What are the primary strategies for solubilizing this compound for laboratory assays?
A2: For typical laboratory-scale in vitro experiments, the most common and practical strategies involve using co-solvents, complexation with cyclodextrins, and pH adjustment.[6][7]
-
Co-solvents: A small amount of a water-miscible organic solvent is used to first dissolve the compound, which is then diluted into the aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common choice.[8]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[9] They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is more water-soluble.[7][10]
-
pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.[11][12] Butein is weakly basic, so adjusting the pH might offer a slight advantage, though it can also lead to degradation at high temperatures or in basic conditions.[13]
Q3: How should I prepare a stock solution of this compound using DMSO?
A3: Preparing a concentrated stock solution in an organic solvent like DMSO is a standard method.[8] Start by dissolving the this compound powder in pure, anhydrous DMSO to a high concentration (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication can help ensure complete dissolution.[8] This stock solution should be stored at -20°C or -80°C and protected from light.[8] When preparing working solutions, the DMSO stock is diluted into your aqueous buffer or cell culture medium, ensuring the final DMSO concentration remains low (typically ≤0.5%) to avoid solvent-induced toxicity.[8]
Q4: How do cyclodextrins improve this compound solubility?
A4: Cyclodextrins act as molecular hosts, encapsulating the nonpolar this compound molecule (the "guest") within their hydrophobic cavity.[7] This host-guest complex presents a hydrophilic exterior to the aqueous environment, effectively increasing the overall solubility of the this compound.[9] This technique can significantly enhance aqueous solubility without the need for organic co-solvents, which can be beneficial for sensitive cell-based assays.[9][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation in Stock Solution | The concentration of this compound is too high for the chosen solvent (e.g., DMSO). | Try preparing a more dilute stock solution. You can also gently warm the solution (if heat-stable) or use sonication to aid dissolution.[8] Ensure you are using high-purity, anhydrous DMSO. |
| Precipitation Upon Dilution into Aqueous Media | The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. The aqueous buffer's pH or composition is causing the compound to fall out of solution. | Ensure the final co-solvent concentration is sufficient, but still non-toxic to your cells (typically ≤0.5%).[8] Perform a serial dilution test to find the optimal balance. Pre-warming both the stock solution and the aqueous medium to 37°C before mixing can sometimes prevent precipitation.[6] Alternatively, consider using a cyclodextrin inclusion complex which avoids the need for co-solvents. |
| Observed Cellular Toxicity or Off-Target Effects | The final concentration of the co-solvent (e.g., DMSO) is too high. | Always calculate the final solvent percentage accurately. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[8] Crucially, include a "vehicle control" in your experiment (media with the same final concentration of DMSO but without this compound) to differentiate between compound effects and solvent effects. |
| No Observed Biological Effect | The compound is not fully dissolved, leading to a lower effective concentration than intended. The compound may have degraded. | Visually inspect your solutions for any signs of precipitation before treating cells. If solubility is a persistent issue, preparing a solid dispersion or a cyclodextrin complex can significantly increase the concentration of dissolved compound.[13] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots.[2] |
Quantitative Data on this compound Solubility
The solubility of this compound can be significantly improved using various formulation strategies. Below is a summary of its solubility in common solvents and the enhancement achieved through different techniques.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Equivalent (Approx.) | Reference |
| Water | 3.15 µg/mL | ~11.6 µM | [13] |
| DMSO | 41.67 mg/mL | ~153.06 mM | [2] |
| Other Organic Solvents | Soluble | Not specified | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[15] |
Table 2: Efficacy of Different Solubility Enhancement Techniques
| Technique | Carrier/Excipient | Solubility Enhancement | Reference |
| Solid Dispersion | PVP K-30 / Poloxamer 407 | Increased aqueous solubility from 3.15 µg/mL to 114.57 µg/mL | [13] |
| Cyclodextrin Complexation | 2-hydroxypropyl-β-cyclodextrin | Enhanced the aqueous solubility of a similar flavonoid (Hyperoside) by 9-fold | [14] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution for use in most in vitro assays.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile, light-protected vial (e.g., an amber glass vial or a microcentrifuge tube wrapped in foil).
-
Solvent Addition: Based on the desired stock concentration (e.g., 20 mM), calculate the required volume of high-purity, anhydrous DMSO. Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes to aid dissolution.[8] Visually confirm that no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[2][8] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound:β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a simple, solvent-free method to prepare a more water-soluble complex of this compound.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (a 1:1 stoichiometry is common for flavonoids).[14] Calculate the mass of each component required.
-
Mixing: In a mortar, add the β-cyclodextrin powder. Slowly add a small amount of deionized water to form a thick, consistent paste.
-
Kneading: Add the this compound powder to the paste. Knead the mixture thoroughly with a pestle for 45-60 minutes. The continuous grinding and mixing facilitates the inclusion of the this compound molecule into the cyclodextrin cavity.
-
Drying: Transfer the resulting paste to a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, indicating all water has evaporated.
-
Final Product: The resulting dried powder is the this compound:β-cyclodextrin inclusion complex. This powder can now be directly dissolved in aqueous buffers for your experiments, where it will exhibit enhanced solubility compared to the free compound.
Visualizations
Caption: Workflow for selecting a this compound solubilization strategy.
Caption: this compound's role in the AMPK/GSK-3β/Nrf2 signaling pathway.
References
- 1. Butin (molecule) - Wikipedia [en.wikipedia.org]
- 2. glpbio.com [glpbio.com]
- 3. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 4. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. alfachemic.com [alfachemic.com]
- 10. β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. journals.umcs.pl [journals.umcs.pl]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Butin CAS#: 492-14-8 [m.chemicalbook.com]
Technical Support Center: Optimizing (+)-Butin Concentration for Cell Viability Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing (+)-Butin concentrations for accurate and reproducible cell viability assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cell viability assay?
A1: Based on studies with structurally similar flavonoids like butein, a good starting point for this compound concentration is in the low micromolar (µM) range. It is recommended to perform a dose-response experiment with a broad range of concentrations, for example, from 0.1 µM to 100 µM, to determine the optimal working concentration for your specific cell line and experimental conditions. For some cell lines, toxicity has been observed at concentrations above 30 µM[1].
Q2: I'm observing precipitation of this compound in my cell culture medium. What can I do?
A2: this compound, like many flavonoids, has limited aqueous solubility. Precipitation can lead to inaccurate and irreproducible results. Here are some steps to troubleshoot this issue:
-
Proper Stock Solution Preparation: Dissolve this compound in a small amount of a sterile, organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Final Solvent Concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of the organic solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Pre-warming the Medium: Gently warm the cell culture medium to 37°C before adding the this compound stock solution. This can help improve solubility.
-
Vortexing During Dilution: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Serum Concentration: If you are using a low-serum or serum-free medium, solubility issues may be more pronounced. Serum proteins can sometimes help to solubilize hydrophobic compounds.
Q3: My cell viability assay results are inconsistent. What are some potential causes?
A3: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can lead to variability.
-
Incubation Time: The optimal incubation time with this compound will vary depending on the cell line and the endpoint being measured. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Assay Reagent Incubation: The incubation time with the viability reagent (e.g., MTT, XTT) is critical. Follow the manufacturer's instructions carefully, as both insufficient and excessive incubation can lead to inaccurate results.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when adding small volumes of compounds and reagents.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in concentration. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or medium.
Q4: How do I interpret a dose-response curve for this compound?
A4: A dose-response curve plots the effect of increasing concentrations of this compound on cell viability. Typically, you will observe a sigmoidal curve. Key parameters to determine from this curve are:
-
IC50 (Inhibitory Concentration 50%): The concentration of this compound that causes a 50% reduction in cell viability. This is a common measure of a compound's potency.
-
Maximum Effect: The maximum level of inhibition or cytotoxicity observed.
-
No-Observed-Adverse-Effect Level (NOAEL): The highest concentration at which no significant effect on cell viability is observed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation | Low aqueous solubility of this compound. High final concentration of the compound. Improper dissolution of the stock solution. | Prepare a high-concentration stock in DMSO. Ensure the final DMSO concentration in the media is low (≤0.5%). Warm the media before adding the compound and vortex during addition. |
| Erratic/Inconsistent Readings | Uneven cell seeding. Pipetting inaccuracies. Edge effects on the plate. Contamination (bacterial, fungal, or mycoplasma). | Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate. Regularly check cell cultures for contamination. |
| High Background Signal | Contamination of reagents or media. Reagent instability. Compound interference with the assay. | Use fresh, sterile reagents and media. Store reagents as recommended by the manufacturer. Run a control with the compound in cell-free media to check for direct reaction with the assay reagent. |
| Low Signal or No Response | Insufficient incubation time with the compound or assay reagent. Low cell number. Compound is not cytotoxic at the tested concentrations. | Optimize incubation times through time-course experiments. Ensure an adequate number of viable cells are seeded. Test a wider and higher range of concentrations. |
| Unexpected Increase in Viability | Compound may have proliferative effects at low concentrations (hormesis). Assay interference. | Carefully analyze the dose-response curve for a biphasic effect. Run a cell-free control to rule out assay interference. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of butein, a compound structurally related to this compound, on different prostate cancer cell lines. This data can serve as a reference for expected concentration ranges and effects.
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| PC-3 | MTT Assay | 48 hours | 21.14[2] |
| DU145 | MTT Assay | 48 hours | 28.45[2] |
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound
This protocol provides a general guideline for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS), if required
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in a serum-free or complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Workflow for optimizing this compound concentration in cell viability assays.
Caption: Hypothesized signaling pathways influenced by this compound affecting cell viability.
References
- 1. Butein Promotes Lineage Commitment of Bone Marrow-Derived Stem Cells into Osteoblasts via Modulating ERK1/2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Butein, a Plant Polyphenol, on Apoptosis and Necroptosis of Prostate Cancer Cells in 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (+)-Butin HPLC Analysis
Welcome to the technical support center for (+)-Butin HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the chromatographic analysis of this compound, leading to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for analyzing this compound and other flavonoids?
A1: The most prevalent method is reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2] This technique typically employs a C18 stationary phase, which is well-suited for separating polar compounds like flavonoids.[1][2][3] The mobile phase is usually a mixture of water and an organic solvent, such as methanol or acetonitrile, with an acid modifier like formic acid, acetic acid, or trifluoroacetic acid (TFA) to improve peak shape and resolution.[1][4]
Q2: What are the typical detection wavelengths for this compound and other flavonoids?
A2: Flavonoids, including butin, are commonly detected using a UV-Vis or photodiode array (PDA) detector.[4] The specific wavelength depends on the compound's chromophores. For general flavonoid screening, wavelengths around 254 nm, 280 nm, and 360 nm are often used.[3][5] For butin specifically, a recent study utilized a monitoring wavelength of 275 nm.
Q3: How should I prepare my sample for this compound HPLC analysis?
A3: Proper sample preparation is crucial to protect the HPLC column and ensure accurate results.[6][7] A general workflow includes:
-
Extraction: If this compound is in a complex matrix (e.g., plant material), it needs to be extracted using a suitable solvent. Methanol is a common choice for flavonoids.[7]
-
Filtration: It is essential to filter the sample extract through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter that could clog the column.[8]
-
Dissolution: The final sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition, to prevent peak distortion.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound HPLC analysis.
Problem 1: My this compound peak has an inconsistent retention time.
Retention time shifts can be a significant source of inconsistent results. Below is a table summarizing potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Mobile Phase Composition | Ensure the mobile phase is accurately and consistently prepared. Use high-purity solvents and degas the mobile phase before use to remove dissolved air.[9] |
| Flow Rate Fluctuation | Check the HPLC pump for leaks or air bubbles. Prime the pump to remove any trapped air. Ensure the pump seals are in good condition. |
| Column Temperature Variation | Use a column oven to maintain a stable temperature. Even minor room temperature fluctuations can affect retention times. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before injecting the sample. This is particularly important for gradient elution. |
| Column Degradation | The column's stationary phase can degrade over time, especially with aggressive mobile phases (high or low pH). If other solutions fail, consider replacing the column.[9] |
Problem 2: My this compound peak has poor shape (tailing, fronting, or splitting).
Poor peak shape can affect the accuracy of quantification.
| Peak Shape Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions between this compound and the column's stationary phase. - Column overload. - Column contamination or degradation. | - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions. - Reduce the injection volume or sample concentration. - Flush the column with a strong solvent or replace it if necessary. |
| Peak Fronting | - Column overload. - Sample solvent is stronger than the mobile phase. | - Dilute the sample. - Dissolve the sample in the initial mobile phase. |
| Split Peaks | - Clogged column inlet frit. - Column void or channeling. - Co-elution with an interfering compound. | - Back-flush the column to dislodge particulates. - Replace the column if a void has formed. - Optimize the mobile phase or gradient to improve separation. |
Problem 3: I'm observing baseline noise or drift.
A stable baseline is crucial for accurate peak integration and quantification.
| Baseline Issue | Potential Cause(s) | Recommended Solution(s) |
| Baseline Noise | - Air bubbles in the pump or detector. - Contaminated mobile phase. - Failing detector lamp. | - Degas the mobile phase and prime the system. - Prepare fresh mobile phase with high-purity solvents. - Check the detector lamp's usage hours and replace if necessary.[9] |
| Baseline Drift | - Inadequate column equilibration. - Fluctuating column temperature. - Mobile phase composition changing over time (e.g., evaporation of a volatile component). | - Allow sufficient time for the column to equilibrate. - Use a column oven. - Keep mobile phase containers covered. |
Experimental Protocols
General RP-HPLC Method for Flavonoid Analysis
This protocol is a general guideline and may require optimization for your specific application.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. An example gradient is: 0-5 min, 10% B; 5-25 min, 10-30% B; 25-40 min, 30-50% B; 40-50 min, 50-10% B; 50-55 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detector at an appropriate wavelength (e.g., 275 nm for butin).
-
Injection Volume: 10-20 µL.
Visual Troubleshooting Workflows
The following diagrams illustrate logical steps for troubleshooting common HPLC issues.
Caption: Troubleshooting workflow for inconsistent retention times.
Caption: Troubleshooting workflow for poor peak shapes.
Caption: General experimental workflow for HPLC analysis.
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. phcog.com [phcog.com]
- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phcogres.com [phcogres.com]
- 6. organomation.com [organomation.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 9. 2.3. Flavonoids Analysis by Reversed-Phase HPLC [bio-protocol.org]
Technical Support Center: Stabilizing (+)-Butin for Long-Term Storage and Experimental Use
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage and experimental use of (+)-Butin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many flavonoids, the stability of this compound is influenced by several factors. The most common causes of degradation are:
-
pH: this compound is susceptible to degradation in alkaline conditions. The phenolic hydroxyl groups can deprotonate, making the molecule more prone to oxidation. Acidic conditions can also potentially lead to hydrolysis of any glycosidic linkages if present in derivatives, though native this compound does not have one. For many flavonoids, optimal stability is found in slightly acidic to neutral pH (pH 4-7).
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Long-term storage at room temperature or higher can lead to a significant loss of potency.
-
Light: Exposure to ultraviolet (UV) or even ambient light can induce photodegradation. It is crucial to protect this compound from light during storage and handling.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic rings. This is a common degradation pathway for flavonoids.
Q2: What are the visual or analytical signs of this compound degradation?
A2: Degradation of this compound can be detected in several ways:
-
Visual Changes: A change in the color of the solid compound or its solution (e.g., yellowing or browning) can indicate degradation.
-
Precipitation: Formation of a precipitate in a solution that was previously clear may suggest that the compound is degrading into less soluble products.
-
Analytical Detection: The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Q3: What are the recommended conditions for the long-term storage of solid this compound?
A3: For long-term storage of solid this compound, the following conditions are recommended to minimize degradation:
-
Temperature: Store at -20°C or lower. For very long-term storage, -80°C is preferable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidation. If this is not possible, ensure the container is tightly sealed.
-
Light: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Moisture: Keep in a desiccator or use a container with a desiccant to protect it from moisture, as water can facilitate hydrolytic degradation, especially if impurities are present.
Q4: How should I prepare and store this compound solutions for experimental use?
A4: The stability of this compound in solution is significantly lower than in its solid form. Follow these guidelines for preparing and storing solutions:
-
Solvent Selection: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For aqueous experiments, prepare fresh dilutions from the DMSO stock.
-
pH Control: If using aqueous buffers, maintain a slightly acidic to neutral pH (ideally between 4 and 7).
-
Temperature: Prepare solutions on ice and store them at 2-8°C for short-term use (a few hours). For longer storage, aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.
-
Light and Oxygen: Protect solutions from light by using amber vials. If possible, degas aqueous buffers to remove dissolved oxygen before preparing the this compound solution.
Q5: Can I use excipients to stabilize my this compound formulation?
A5: Yes, certain excipients can enhance the stability of flavonoids like this compound.[1] Consider the following:
-
Antioxidants: Ascorbic acid or butylated hydroxytoluene (BHT) can be added to formulations to inhibit oxidative degradation.
-
Chelating Agents: EDTA can be used to chelate metal ions that might catalyze oxidation reactions.
-
Encapsulating Agents: Cyclodextrins can form inclusion complexes with flavonoids, protecting them from light, heat, and oxygen.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the handling and use of this compound.
Problem 1: Rapid Loss of this compound Concentration in an Aqueous Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Alkaline pH | Measure the pH of your solution. Adjust to a slightly acidic or neutral pH (4-7) using a suitable buffer system (e.g., citrate or acetate). | Slower degradation rate of this compound, preserving its concentration for a longer duration. |
| Oxidation | Prepare solutions using degassed buffers. Consider adding an antioxidant like ascorbic acid to the solution. | Reduced oxidative degradation, leading to improved stability. |
| High Temperature | Prepare and handle the solution on ice. Store at 2-8°C for immediate use or aliquot and freeze at -80°C for long-term storage. | Minimized thermal degradation, ensuring the integrity of the compound. |
| Photodegradation | Prepare and store the solution in amber vials or protect it from light by wrapping the container in aluminum foil. | Prevention of light-induced degradation, maintaining the compound's potency. |
Problem 2: Precipitation of this compound in Cell Culture Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Solubility | Prepare a high-concentration stock solution in DMSO and then dilute it into the cell culture media. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). | Improved solubility and uniform dispersion of this compound in the media. |
| Interaction with Media Components | Prepare a test batch of the final working solution without cells and incubate under the same conditions to observe for precipitation. If precipitation occurs, consider using a different basal medium. | Identification of media-specific incompatibility. |
| Concentration Exceeds Solubility Limit | Lower the final concentration of this compound in your experiment. | The solution remains clear at the adjusted concentration. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Protection | Atmosphere | Duration |
| Solid | -20°C to -80°C | Amber vial or foil-wrapped | Inert gas (e.g., N₂, Ar) or tightly sealed | Long-term (months to years) |
| Stock Solution (in DMSO) | -80°C | Amber vial | Tightly sealed | Long-term (months) |
| Working Solution (Aqueous) | 2-8°C | Amber vial | Degassed buffer | Short-term (hours) |
Table 2: General Conditions for Forced Degradation Studies of Flavonoids
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M HCl | To investigate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH | To investigate degradation in alkaline conditions. |
| Oxidation | 3-30% H₂O₂ | To simulate oxidative stress. |
| Thermal Degradation | 60-80°C | To assess the impact of heat. |
| Photodegradation | UV light (e.g., 254 nm) and/or visible light | To determine light sensitivity. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, amber vials, argon or nitrogen gas.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
(Optional) Flush the headspace of the vial with argon or nitrogen gas before sealing.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Stability-Indicating HPLC Method for this compound (General Approach)
Note: This is a general protocol and should be optimized for your specific instrumentation and requirements.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient from low to high organic phase (B) is typically used to separate the polar this compound from less polar degradation products. An example gradient could be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (determine by UV scan). A photodiode array (PDA) detector is recommended for peak purity analysis.
-
Forced Degradation for Method Validation:
-
Prepare solutions of this compound and subject them to the stress conditions outlined in Table 2.
-
Analyze the stressed samples using the developed HPLC method.
-
A valid stability-indicating method should show a decrease in the this compound peak and the resolution of degradation product peaks from the parent peak.
-
Visualizations
Caption: Potential degradation pathways for this compound under various stress conditions.
Caption: Recommended workflow for preparing and using this compound solutions.
Caption: Decision tree for troubleshooting this compound instability issues.
References
Technical Support Center: Optimizing Cell Culture for (+)-Butin Effects
Welcome to the technical support center for researchers studying the effects of (+)-Butin in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: this compound is sparingly soluble in aqueous solutions. It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be cytotoxic to cells. It is crucial to run a vehicle control (medium with the same concentration of DMSO as the treatment groups) in all experiments to account for any effects of the solvent itself.
Q2: My this compound solution precipitates when added to the cell culture medium. How can I prevent this?
A2: Precipitation of hydrophobic compounds like this compound upon addition to aqueous culture media is a common issue. To mitigate this, you can try the following:
-
Optimize DMSO Concentration: While keeping the final DMSO concentration low is important, ensure your stock solution is not overly concentrated. A very high concentration in a small volume of DMSO may lead to rapid precipitation when diluted.
-
Pre-warm the Medium: Adding the this compound stock solution to pre-warmed culture medium can sometimes improve solubility.
-
Gentle Mixing: Add the stock solution dropwise to the medium while gently swirling to facilitate dispersion.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock in culture medium to reach the final desired concentration.
Q3: I am observing high background fluorescence in my imaging or flow cytometry experiments after this compound treatment. What could be the cause?
A3: Flavonoids, including butein, can exhibit autofluorescence, which can interfere with fluorescence-based assays. This intrinsic fluorescence is often observed in the green spectrum. To address this:
-
Include Unstained Controls: Always include an unstained, this compound-treated cell population as a control. This will help you determine the contribution of the compound's autofluorescence to your signal.
-
Choose Appropriate Fluorophores: If possible, select fluorescent dyes for your assays that have emission spectra distinct from the autofluorescence of this compound. Dyes in the red or far-red spectrum are often a good choice.
-
Spectral Unmixing: Advanced fluorescence microscopes and flow cytometers may have spectral unmixing capabilities to computationally separate the specific signal from the autofluorescence background.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpectedly high cell viability readings | Flavonoids with antioxidant properties can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. | - Include a "no-cell" control with media and this compound at the same concentrations used in the experiment to measure direct MTT reduction by the compound. Subtract this background absorbance from your experimental values.- Consider using an alternative viability assay that is less susceptible to interference from reducing agents, such as the Sulforhodamine B (SRB) assay or a crystal violet assay. |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or incomplete solubilization of formazan crystals. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.- Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Low signal-to-noise ratio | Low cell number, insufficient incubation time with the viability reagent, or suboptimal wavelength for reading absorbance. | - Optimize cell seeding density to ensure a sufficient number of viable cells at the time of the assay.- Optimize the incubation time for the viability reagent according to the manufacturer's protocol and your specific cell line.- Ensure you are reading the absorbance at the optimal wavelength for the formazan product (typically 550-600 nm for MTT). |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High percentage of Annexin V-positive/PI-positive cells in the control group | Harsh cell handling during harvesting (e.g., over-trypsinization), leading to membrane damage. | - Use a gentle cell detachment method, such as scraping or using a mild enzyme like Accutase.- Minimize centrifugation speeds and resuspend cell pellets gently. |
| High background fluorescence | Autofluorescence of this compound. | - Include an unstained, this compound-treated control to set the baseline fluorescence.- Use brighter fluorophores for Annexin V and PI to overcome the background signal.- Perform fluorescence compensation carefully if there is spectral overlap between the fluorophores and the autofluorescence. |
| No significant increase in apoptosis after treatment | This compound concentration may be too low, or the incubation time is too short. The cell line may be resistant to this compound-induced apoptosis. | - Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your cell line.- Confirm that your positive control for apoptosis (e.g., staurosporine treatment) is working correctly. |
Western Blotting for Signaling Pathways
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal for phosphorylated proteins | Loss of phosphorylation during sample preparation. Insufficient protein loading. | - Add phosphatase inhibitors to your lysis buffer.- Quantify your protein concentration and ensure you are loading a sufficient amount (typically 20-30 µg of total protein). |
| High background on the membrane | Insufficient blocking, primary or secondary antibody concentration is too high, or inadequate washing. | - Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST.- Optimize the antibody dilutions; start with the manufacturer's recommended dilution and adjust as needed.- Increase the number and duration of washes with TBST after antibody incubations. |
| Non-specific bands | Primary antibody is not specific enough, or the antibody concentration is too high. Protein degradation. | - Use a well-validated antibody for your target protein.- Decrease the concentration of the primary antibody.- Add protease inhibitors to your lysis buffer and keep samples on ice to minimize protein degradation. |
Quantitative Data Summary
Table 1: IC50 Values of Butein in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| CAL27 | Oral Squamous Cell Carcinoma | 4.361 | 48 |
| SCC9 | Oral Squamous Cell Carcinoma | 3.458 | 48 |
| RS4-11 | Acute Lymphoblastic Leukemia | ~50 | 24 |
| MOLT-4 | Acute Lymphoblastic Leukemia | ~50 | 24 |
| PC-3 | Prostate Cancer | 21.14 | 48 |
| DU145 | Prostate Cancer | 28.45 | 48 |
| HT-29 | Colon Cancer | ~30-40 (significant decrease in viability) | 24 |
| CNE2 | Nasopharyngeal Carcinoma | ~5 (30% reduction in viability) | Not specified |
| HONE1 | Nasopharyngeal Carcinoma | Dose-dependent inhibition | Not specified |
| MDA-MB-468 | Triple-Negative Breast Cancer | Lower than MDA-MB-231 | 72 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Higher than MDA-MB-468 | 72 |
Note: Butein is a closely related flavonoid and is often used in studies investigating the biological activities attributed to this compound.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures and includes considerations for working with flavonoids.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared treatments to the respective wells. Include a "no-cell" control with medium and this compound to check for direct MTT reduction.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 2-4 hours at 37°C or overnight, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance from the "no-cell" control wells.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is based on standard Annexin V/PI staining procedures.
Materials:
-
Cells treated with this compound and controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with various concentrations of this compound for a predetermined time. Include untreated and vehicle controls.
-
Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Be sure to include single-color controls for proper compensation.
Analysis of Signaling Pathways by Western Blotting
This is a general protocol for Western blotting to analyze changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for investigating the cellular effects of this compound.
Caption: Simplified PI3K/Akt signaling pathway and a potential point of intervention for this compound.
Caption: The JNK signaling pathway in oxidative stress-induced apoptosis and the antioxidant role of this compound.
Addressing autofluorescence of (+)-Butin in imaging studies
Welcome to the technical support center for researchers utilizing (+)-butin in cellular imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on managing the intrinsic fluorescence of this compound.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a concern when imaging this compound?
A: Autofluorescence is the natural emission of light by cellular components when excited by light, which can interfere with the detection of specific fluorescent signals.[1] This is particularly relevant for this compound, a flavonoid that exhibits its own fluorescence, potentially masking the signals from fluorescent labels used to visualize cellular targets and leading to a low signal-to-noise ratio.
Q2: What are the primary sources of autofluorescence in a typical cell imaging experiment?
A: Autofluorescence can originate from both endogenous cellular components and experimental procedures.
-
Endogenous Sources: Molecules such as NADH, riboflavins, collagen, and elastin are common culprits.[2] For researchers working with this compound, it is crucial to recognize that the compound itself is a source of fluorescence.
-
Experimental Sources: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent artifacts.[3] Components of cell culture media, such as phenol red and some vitamins, can also contribute to background fluorescence.
Q3: How can I determine if the signal I am observing is from my fluorescent probe or from this compound's autofluorescence?
A: The most effective method is to use a no-stain control . Prepare a sample of cells treated with this compound under the same experimental conditions (fixation, permeabilization, etc.) but without the addition of any fluorescent labels. Imaging this control sample will reveal the intensity and spectral characteristics of this compound's autofluorescence in your specific cellular context.
Troubleshooting Guide: Managing this compound Autofluorescence
Issue: High background fluorescence is obscuring the signal from my fluorescently labeled antibody/probe.
Based on studies of structurally similar flavones, this compound is predicted to have a primary excitation peak around 380 nm and an emission peak in the green-yellow range of the spectrum (~520-530 nm). This intrinsic fluorescence can create significant background noise. Here are several strategies to mitigate this issue:
1. Spectral Separation:
-
Choose Spectrally Distinct Fluorophores: Select fluorescent probes that are excited by and emit light at wavelengths far from the green-yellow spectrum. Far-red and near-infrared dyes are excellent choices as cellular autofluorescence is generally lower in this range.
-
Utilize Spectral Unmixing: If your imaging system is equipped with a spectral detector, you can use spectral unmixing algorithms. This technique involves acquiring the emission spectrum of this compound alone (from your no-stain control) and then computationally subtracting this spectral signature from your experimental images.
2. Chemical Quenching:
-
Sudan Black B (SBB): This is a lipophilic dye known to quench autofluorescence from various sources, including lipofuscin. A post-staining incubation with SBB can significantly reduce background.
-
Commercial Quenching Reagents: Several commercially available kits are designed to reduce autofluorescence from multiple sources. These often offer a more standardized and sometimes more effective solution than traditional methods.
3. Photobleaching:
-
Selective Photobleaching: Before acquiring your image of interest, intentionally expose the sample to the excitation wavelength that maximally excites this compound's autofluorescence (around 380-400 nm). This can selectively photobleach the autofluorescence without significantly affecting your target fluorophore if it has a different excitation spectrum. Use this method with caution as it can potentially photobleach your target probe as well.
4. Experimental Protocol Optimization:
-
Fixation Method: If aldehyde fixation is contributing to the background, consider alternative fixation methods such as cold methanol or acetone fixation. If aldehydes are necessary, use the lowest effective concentration and fixation time.
-
Washing Steps: Ensure thorough washing after fixation and staining to remove any residual reagents that may contribute to background fluorescence.
Quantitative Data Summary
Table 1: Spectral Properties of this compound and Common Fluorophores
| Compound/Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Region | Notes |
| This compound (Predicted) | ~382 | ~520-530 | Green-Yellow | Based on absorbance data and emission of similar flavones. |
| Fluorescein (FITC) | 494 | 518 | Green | High potential for spectral overlap with this compound. |
| Rhodamine (TRITC) | 557 | 576 | Orange-Red | Better spectral separation from this compound than FITC. |
| Alexa Fluor 647 | 650 | 668 | Far-Red | Excellent choice to avoid this compound autofluorescence. |
| Cy5 | 649 | 670 | Far-Red | Excellent choice to avoid this compound autofluorescence. |
Experimental Protocols
Protocol 1: Western Blot Analysis of JNK Pathway Activation
This protocol details the steps to assess the effect of this compound on the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of a stress-activated protein kinase pathway.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T or HeLa) at a density to achieve 70-80% confluency on the day of the experiment.
-
Pre-treat cells with desired concentrations of this compound (e.g., 10-50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce JNK activation with a stimulus such as anisomycin (25 µg/mL for 30 minutes) or UV radiation. Include a non-stimulated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Immunofluorescence Imaging of Nrf2 Nuclear Translocation
This protocol is for visualizing the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) from the cytoplasm to the nucleus, a key event in the antioxidant response often modulated by the AMPK pathway.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a multi-well plate.
-
Treat cells with this compound (e.g., 25-50 µM) for a specified time (e.g., 6 hours) to induce Nrf2 translocation. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against Nrf2 overnight at 4°C.
-
Wash and incubate with a far-red fluorescently-labeled secondary antibody (e.g., Alexa Fluor 647) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Acquire images using a confocal or widefield fluorescence microscope. Use separate channels for DAPI (blue), this compound autofluorescence (green, if significant), and the far-red secondary antibody (red).
-
Visualizations
Caption: JNK Signaling Pathway and the inhibitory effect of this compound.
Caption: AMPK/GSK-3β/Nrf2 Pathway and the activating role of this compound.
Caption: Troubleshooting workflow for high background fluorescence.
References
- 1. Intact Cell Assays to Monitor AMPK and Determine the Contribution of the AMP-Binding or ADaM Sites to Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Daphnetin-mediated Nrf2 antioxidant signaling pathways ameliorate tert-butyl hydroperoxide (t-BHP)-induced mitochondrial dysfunction and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
How to select the correct vehicle control for in vivo (+)-Butin studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of vehicle controls for in vivo studies involving (+)-Butin.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution during preparation or administration. | Poor solubility of this compound in the chosen vehicle. | 1. Ensure the selected vehicle is appropriate for a hydrophobic compound like this compound. DMSO is a good starting point. 2. Gently warm the solution and use sonication to aid dissolution. 3. Consider using a co-solvent system, such as DMSO:PEG400 or DMSO:Saline. Ensure the final concentration of DMSO is minimized to reduce potential toxicity. 4. For oral administration, consider formulating this compound as a suspension using agents like carboxymethylcellulose (CMC). |
| Inconsistent results or high variability between animals. | 1. Incomplete dissolution or non-homogenous suspension of this compound. 2. The vehicle itself may be exerting a biological effect. | 1. Ensure the formulation is homogenous before each administration. For suspensions, vortex thoroughly before drawing each dose. 2. Always include a vehicle-only control group in your experiment to account for any effects of the vehicle.[1] 3. Minimize the concentration of organic solvents like DMSO as much as possible. |
| Adverse effects observed in the vehicle control group (e.g., irritation, sedation). | The chosen vehicle or its concentration is toxic to the animals. | 1. Reduce the concentration of the problematic vehicle component (e.g., DMSO, ethanol).[2][3] 2. Consider alternative, less toxic vehicles. For example, if using high concentrations of DMSO, explore aqueous suspensions with suspending agents or lipid-based formulations. 3. Refer to literature for no-observed-adverse-effect levels (NOAELs) of common vehicles. |
| Low oral bioavailability of this compound. | Poor absorption from the gastrointestinal tract due to low aqueous solubility. | 1. Formulation strategies to enhance solubility, such as the use of cyclodextrins or creating a solid dispersion, can be explored.[4][5][6][7] 2. Lipid-based formulations can also improve the oral absorption of hydrophobic compounds.[7] 3. Ensure the particle size of this compound is minimized in suspension formulations to increase the surface area for dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for vehicle selection?
A1: this compound is a flavonoid, a class of compounds generally known for their poor water solubility.[8] It is practically insoluble in water but is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[9][10] A reported solubility in DMSO is 41.67 mg/mL (153.06 mM).[11] This hydrophobicity is the primary challenge to address when selecting an in vivo vehicle.
Q2: What are the most common and recommended starting vehicles for in vivo this compound studies?
A2: Given its solubility profile, a good starting point for parenteral administration is a solution of this compound in DMSO , which is then further diluted with a more biocompatible vehicle like saline or polyethylene glycol (PEG). For oral administration, a suspension using 0.5% carboxymethylcellulose (CMC) is a common and well-tolerated choice for poorly soluble compounds.[12]
Q3: What are the potential toxicities associated with common vehicles like DMSO, and how can I mitigate them?
A3: High concentrations of DMSO can cause local irritation, and in some cases, systemic toxicity.[10] It has also been shown to induce neuromotor deficits in mice at high doses.[8] To mitigate these risks, it is crucial to:
-
Use the lowest possible concentration of DMSO that maintains this compound in solution.
-
Always include a vehicle control group that receives the same concentration of DMSO as the treatment groups.[1]
-
Consider co-solvent systems to reduce the overall percentage of DMSO.
Q4: Can I use a simple aqueous vehicle for my this compound study?
A4: Due to its practical insolubility in water, using a simple aqueous vehicle like saline or phosphate-buffered saline (PBS) alone is not recommended, as this compound will not dissolve and cannot be reliably administered to achieve consistent dosing.
Q5: Are there advanced formulation strategies to improve the delivery of this compound?
A5: Yes, for overcoming the challenges of poor solubility and potentially low oral bioavailability, you can consider:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and stability.[4][5][6][7]
-
Lipid-based formulations: Formulations using oils or surfactants can enhance the oral absorption of lipophilic compounds.[7]
-
Nanoparticle systems: Encapsulating this compound into nanoparticles can improve its solubility and bioavailability.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | [8] |
| Dimethyl Sulfoxide (DMSO) | 41.67 mg/mL (153.06 mM) | [11] |
| Chloroform | Soluble | [9][10] |
| Dichloromethane | Soluble | [9][10] |
| Ethyl Acetate | Soluble | [9][10] |
| Acetone | Soluble | [9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection (Recommended)
This protocol utilizes a co-solvent system to ensure solubility while minimizing DMSO concentration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 25 mg/kg) and the average weight of the animals, calculate the total mass of this compound needed.
-
Prepare the vehicle mixture: Prepare a vehicle stock of 10% DMSO, 40% PEG400, and 50% sterile saline. For example, to make 10 mL of the vehicle, mix 1 mL of DMSO, 4 mL of PEG400, and 5 mL of sterile saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile tube.
-
Add a small amount of DMSO (e.g., 10% of the final volume) to first dissolve the this compound. Vortex and sonicate briefly if necessary.
-
Gradually add the PEG400 and then the sterile saline while continuously vortexing to maintain a clear solution.
-
-
Final Concentration Check: Ensure the final concentration of all components is correct. For a 25 mg/kg dose administered at 10 mL/kg, the final concentration of this compound in the vehicle should be 2.5 mg/mL.
-
Administration: Administer the solution to the animals via intraperitoneal injection.
-
Vehicle Control: Prepare and administer a vehicle-only solution (10% DMSO, 40% PEG400, 50% saline) to the control group.
Protocol 2: Preparation of this compound for Oral Gavage (Alternative)
This protocol is for preparing a suspension of this compound for oral administration.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound.
-
Prepare the 0.5% CMC vehicle: Dissolve 0.5 g of CMC in 100 mL of sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound. If the particle size is large, gently grind it to a fine powder using a mortar and pestle.
-
Add a small amount of the 0.5% CMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while continuously vortexing to create a homogenous suspension.
-
-
Final Concentration Check: Ensure the final concentration is appropriate for the desired dose and administration volume (typically 5-10 mL/kg for oral gavage in rodents).
-
Administration: Vortex the suspension immediately before drawing each dose to ensure homogeneity and administer via oral gavage.
-
Vehicle Control: Prepare and administer the 0.5% CMC solution to the control group.
Visualizations
Caption: Decision workflow for selecting a vehicle for in vivo this compound studies.
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. Solubility of silybin in aqueous poly(ethylene glycol) solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ntnu.edu [ntnu.edu]
- 3. [PDF] Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches | Semantic Scholar [semanticscholar.org]
- 4. cyclodextrin-drug-inclusion-complexes-in-vivo-and-in-vitro-approaches - Ask this paper | Bohrium [bohrium.com]
- 5. mdpi.com [mdpi.com]
- 6. Beta-Cyclodextrin As An Excipient In Drug Formulation | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butin Attenuates Brain Edema in a Rat Model of Intracerebral Hemorrhage by Anti Inflammatory Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butin Attenuates Brain Edema in a Rat Model of Intracerebral Hemorrhage by Anti Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-EPMC5269748 - Protective effect of butin against ischemia/reperfusion-induced myocardial injury in diabetic mice: involvement of the AMPK/GSK-3β/Nrf2 signaling pathway. - OmicsDI [omicsdi.org]
- 11. Protective effect of butin against ischemia/reperfusion-induced myocardial injury in diabetic mice: involvement of the AMPK/GSK-3β/Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
Technical Support Center: Optimizing Dosage and Administration of (+)-Butin in Mice
Disclaimer: There is currently a lack of specific pharmacokinetic data for (+)-Butin in mice in publicly available literature. The following information is based on studies of the structurally similar chalcone, butein , and general principles of drug administration in rodents. Researchers should conduct pilot studies to determine the optimal dosage and administration route for their specific experimental model and objectives.
This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during in vivo studies with this compound in mice.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice?
A1: Without specific studies on this compound, we can look at the dosage of the related compound, butein. Studies have used oral doses of butein in mice ranging from 10 to 20 mg/kg for assessing its antinociceptive and anti-inflammatory activities.[1] In rats, oral doses of 50 and 100 mg/kg of butein have been used to evaluate its hepatoprotective effects.[2] For initial studies with this compound, a conservative approach would be to start with a low dose within the 10-20 mg/kg range for oral administration and perform a dose-escalation study to determine the optimal dose for the desired effect.
Q2: Which administration route is best for this compound in mice?
A2: The choice of administration route depends on the experimental goals.
-
Oral (PO) gavage: Suitable for assessing the effects of this compound after gastrointestinal absorption. However, like many flavonoids, butein has shown poor oral bioavailability in rats, with only 20% of the administered dose being excreted in the bile within 24 hours, compared to 53% after parenteral administration.[3] This suggests that a significant portion of an oral dose may not reach systemic circulation.
-
Intraperitoneal (IP) injection: This route bypasses first-pass metabolism in the liver and generally leads to higher bioavailability than oral administration. It is a common route for preclinical studies.
-
Intravenous (IV) injection: This route ensures 100% bioavailability and provides a rapid onset of action. It is the gold standard for pharmacokinetic studies to determine parameters like clearance and volume of distribution.
Q3: What vehicle can be used to dissolve this compound for administration?
A3: The solubility of this compound in common vehicles should be determined empirically. For butein, researchers have used corn oil as a vehicle for oral administration in rats.[2] For intravenous administration, solutions should be sterile, isotonic, and at a physiological pH.[4] Common vehicles for IV injection include saline or a mixture of solvents like DMSO and polyethylene glycol (PEG), but toxicity and solubility must be carefully evaluated.
Q4: How can I perform a basic pharmacokinetic study for this compound in mice?
A4: A typical pharmacokinetic study involves administering a known dose of the compound and collecting blood samples at various time points to measure the drug concentration. The resulting concentration-time data is used to calculate key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life. For oral bioavailability, a comparison of the AUC after oral administration to the AUC after intravenous administration is required.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect after oral administration. | Poor oral bioavailability of this compound. | Consider switching to an intraperitoneal (IP) or intravenous (IV) administration route to bypass first-pass metabolism. Formulate this compound with absorption enhancers, although this requires significant formulation development. |
| Inappropriate dosage. | Conduct a dose-response study with a wider range of concentrations. | |
| Rapid metabolism of the compound. | Investigate the metabolic stability of this compound in vitro using liver microsomes before proceeding with further in vivo studies. | |
| High variability in plasma concentrations between mice. | Inconsistent administration technique (e.g., oral gavage). | Ensure all personnel are properly trained and consistent in their administration technique. For oral gavage, ensure the compound is delivered directly to the stomach. |
| Genetic or physiological differences between animals. | Use mice of the same strain, age, and sex to minimize biological variability. | |
| Food effects on absorption. | Standardize the fasting period for mice before oral administration to ensure consistent gastrointestinal conditions. | |
| Adverse effects observed (e.g., lethargy, agitation). | The administered dose is too high and causing toxicity. | Immediately reduce the dosage in subsequent experiments.[5] Perform a tolerability study to determine the maximum tolerated dose (MTD). |
| Vehicle toxicity. | Run a vehicle-only control group to assess any adverse effects of the vehicle itself. | |
| Difficulty with intravenous injection. | Small and fragile tail veins in mice. | Use a restraining device to keep the mouse still.[4] Warm the mouse's tail with a heat lamp or warm water to dilate the veins.[4] Start the injection as close to the tip of the tail as possible.[4] |
| Accidental subcutaneous injection. | If the solution is not entering the vein smoothly or a bleb forms under the skin, withdraw the needle and try a new site further up the tail. |
Data Presentation
Table 1: Recommended Administration Volumes and Needle Sizes for Mice
| Route | Maximum Volume | Recommended Needle Gauge |
| Oral (Gavage) | 10 mL/kg | 20-22 G (with ball tip) |
| Intravenous (IV) | 5 mL/kg (bolus) | 27-30 G |
| Intraperitoneal (IP) | 10 mL/kg | 25-27 G |
| Subcutaneous (SC) | 10 mL/kg | 25-27 G |
Source: General guidelines for administration of substances to laboratory animals.[6][7][8]
Table 2: Summary of Butein Dosages Used in Rodent Studies (as a surrogate for this compound)
| Species | Administration Route | Dose Range | Experimental Context | Reference |
| Mouse | Oral | 10 - 20 mg/kg | Antinociceptive & Anti-inflammatory | [1] |
| Rat | Oral | 50 - 100 mg/kg | Hepatoprotective | [2] |
| Rat | Intraperitoneal | 25 - 50 mg/kg | Neuroprotective | [9] |
| Rat | Intravenous | 5 mg/kg | Metabolism & Excretion | [3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Accurately weigh the mouse to calculate the correct dose volume.
-
Prepare the this compound formulation at the desired concentration in a suitable vehicle. Ensure the solution or suspension is homogenous.
-
Use a flexible, ball-tipped gavage needle (20-22 gauge) to minimize the risk of esophageal or stomach injury.
-
-
Restraint:
-
Firmly grasp the mouse by the scruff of the neck to immobilize its head.
-
Position the mouse vertically with its head extended upwards to create a straight line from the mouth to the stomach.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition.
-
Once the needle is in the stomach (the tip will be approximately at the level of the last rib), slowly administer the solution.
-
Withdraw the needle gently and return the mouse to its cage.
-
Observe the mouse for any signs of distress.
-
Protocol 2: Intravenous (Tail Vein) Injection in Mice
-
Preparation:
-
Weigh the mouse and calculate the injection volume.
-
Prepare a sterile, isotonic solution of this compound.
-
Use a small gauge needle (27-30 G) attached to a 1 mL syringe.
-
Place the mouse in a restraining device that allows access to the tail.
-
-
Vein Dilation:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water (38-40°C) for a few seconds to dilate the lateral tail veins.
-
-
Injection:
-
Clean the tail with an alcohol swab.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. You should see a small amount of blood flash back into the hub of the needle upon successful entry.
-
Slowly inject the solution. The vein should blanch as the solution is administered.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
References
- 1. Antinociceptive and anti-inflammatory activities of butein in different nociceptive and inflammatory mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butein mitigates 5-FU-triggered hepatotoxicity via antioxidant, anti-inflammatory, and anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and excretion of butein, 2',3,4-trihydroxychalcone, 3-O-methylbutein, 4-O-methylbutein and 2',4',4-trihydroxychalcone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dsv.ulaval.ca [dsv.ulaval.ca]
- 5. scielosp.org [scielosp.org]
- 6. cea.unizar.es [cea.unizar.es]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Butin Attenuates Brain Edema in a Rat Model of Intracerebral Hemorrhage by Anti Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Butin Enantiomers: A Focus on Antioxidant and Anti-inflammatory Properties
A detailed examination of the stereoselective bioactivities of butin, a flavonoid found in various medicinal plants, reveals significant differences between its forms. While direct comparative studies on the isolated enantiomers, (+)-butin and (-)-butin, are limited in publicly accessible research, a comprehensive study on the structurally related 2'-hydroxy chalcone, butein, and (-)-butin (also referred to as (S)-butin) provides critical insights into their differential antioxidant and anti-ferroptotic activities. This guide synthesizes the available experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.
Comparative Antioxidant and Anti-Ferroptosis Activities
A key study elucidates the superior antioxidant and anti-ferroptotic capabilities of butein when compared to (S)-butin.[1][2] The observed differences are attributed to structural variations, specifically the α,β-double bond and the 2'-hydroxy group present in butein, which are absent in (S)-butin.[1][2]
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of butein and (S)-butin was evaluated using several colorimetric assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the activity, are summarized in the table below. Lower IC50 values indicate greater antioxidant activity.
| Antioxidant Assay | Butein (IC50, µM) | (S)-Butin (IC50, µM) |
| Linoleic acid emulsion | 3.2 ± 1.4 | 10.5 ± 2.1 |
| Fe³⁺-reducing antioxidant power (FRAP) | 5.8 ± 0.7 | 12.3 ± 1.5 |
| Cu²⁺-reducing antioxidant power (CUPRAC) | 4.5 ± 0.9 | 9.8 ± 1.1 |
| 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radical (PTIO•)-trapping | 7.1 ± 1.2 | 15.6 ± 2.3 |
| α,α-diphenyl-β-picrylhydrazyl radical (DPPH•)-trapping | 9.3 ± 1.8 | 20.1 ± 3.0 |
Data sourced from Liu et al. (2020).[1]
The data clearly indicates that butein possesses significantly stronger antioxidant activity across all tested methods compared to (S)-butin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the generalized protocols for the antioxidant assays mentioned above.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[3][4][5]
-
A working solution of DPPH (typically 0.1 mM) in methanol or ethanol is prepared.
-
Various concentrations of the test compound (butein or (S)-butin) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[6][7]
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
The test compound is added to the FRAP reagent.
-
The mixture is incubated for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
The absorbance of the resulting blue-colored complex is measured at 593 nm.
-
The antioxidant capacity is determined by comparing the absorbance change to that of a known standard (e.g., Trolox).
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay
This method is based on the reduction of Cu²⁺ to Cu¹⁺ by the antioxidant.[8][9][10]
-
A reaction mixture is prepared containing copper(II) chloride, neocuproine, and an ammonium acetate buffer (pH 7.0).
-
The test compound is added to the reaction mixture.
-
After an incubation period (e.g., 30 minutes), the absorbance of the formed Cu(I)-neocuproine chelate is measured at 450 nm.
-
The CUPRAC value is calculated relative to a standard antioxidant like ascorbic acid.
Signaling Pathways and Mechanisms of Action
Butein has been shown to exert its biological effects through the modulation of specific signaling pathways, particularly those involved in inflammation and cell proliferation.
Anti-inflammatory Mechanism: Inhibition of the IL-6/STAT3 Pathway
Butein has been identified as a potent inhibitor of the Interleukin-6 (IL-6) signaling pathway, which plays a critical role in inflammation and the progression of various cancers.[11][12][13] Butein directly binds to IL-6 and its receptor (IL-6Rα), thereby blocking the downstream activation of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[12] This inhibition leads to the suppression of STAT3-regulated gene products that promote cell proliferation and survival, such as Bcl-2, Bcl-xL, and Cyclin D1.[11]
Caption: Butein inhibits the IL-6/STAT3 signaling pathway.
General Anti-inflammatory Action: COX Enzyme Inhibition
Butin, as a nonsteroidal anti-inflammatory drug (NSAID), is known to inhibit cyclooxygenase (COX) enzymes.[14][15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[16] By inhibiting COX, butin reduces the production of prostaglandins at inflammatory sites.
Caption: Butin's anti-inflammatory action via COX inhibition.
Conclusion
The available evidence, primarily from studies on butein and (S)-butin, strongly suggests that the biological activities of butin are stereoselective. Butein demonstrates markedly superior antioxidant and anti-ferroptotic effects compared to (S)-butin. Furthermore, butein exhibits potent anti-inflammatory properties through the inhibition of the IL-6/STAT3 signaling pathway. The general anti-inflammatory mechanism for butin involves the inhibition of COX enzymes.
This comparative guide highlights the importance of considering stereochemistry in drug development. Further research directly comparing the biological activities of isolated this compound and (-)-butin enantiomers is warranted to fully elucidate their therapeutic potential and to guide the development of more potent and specific therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. pubcompare.ai [pubcompare.ai]
- 5. mdpi.com [mdpi.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cupric Ion Reducing Antioxidant Capacity Assay for Food Antioxidants: Vitamins, Polyphenolics, and Flavonoids in Food Extracts | Springer Nature Experiments [experiments.springernature.com]
- 9. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Butein suppresses constitutive and inducible signal transducer and activator of transcription (STAT) 3 activation and STAT3-regulated gene products through the induction of a protein tyrosine phosphatase SHP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Butein Inhibits Cell Growth by Blocking the IL-6/IL-6Rα Interaction in Human Ovarian Cancer and by Regulation of the IL-6/STAT3/FoxO3a Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Butein Suppresses Constitutive and Inducible Signal Transducer and Activator of Transcription (STAT) 3 Activation and STAT3-Regulated Gene Products through the Induction of a Protein Tyrosine Phosphatase SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-inflammatory Effects of (+)-Butin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of (+)-Butin against common anti-inflammatory agents. The data presented is sourced from preclinical animal studies, offering insights into its therapeutic potential.
Comparative Efficacy of this compound in Preclinical Inflammation Models
This compound has demonstrated significant anti-inflammatory effects across various in vivo models. Its performance has been evaluated against standard anti-inflammatory drugs, such as the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of Butin in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) | Reduction in TNF-α Levels | Reduction in IL-1β Levels | Reduction in IL-6 Levels |
| Control (Carrageenan) | - | - | - | - | - |
| This compound | 10 | Significant | Appreciable | Appreciable | Appreciable |
| This compound | 15 | More Significant | More Appreciable | More Appreciable | More Appreciable |
| This compound | 20 | Substantial | Marked | Marked | Marked |
| Dexamethasone | (Standard) | Similar to 20 mg/kg Butin | Similar to 20 mg/kg Butin | Similar to 20 mg/kg Butin | Similar to 20 mg/kg Butin |
Data synthesized from studies where this compound treatment substantially lessened carrageenan-triggered paw edema and effectively depleted TNF-α, IL-1β, and IL-6 levels.[1][2]
Table 2: Efficacy of Butin in Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg) | Change in Paw Volume | Change in White Blood Cell (WBC) Count | Change in Red Blood Cell (RBC) Count | Change in Hemoglobin Levels |
| Normal Control | - | Baseline | Normal | Normal | Normal |
| CFA Control | - | Increased | Increased by ~171% | Decreased by ~25% | Decreased by ~27% |
| This compound | 25 | Significantly Attenuated | Decreased by ~20% | Increased by ~12% | Increased by ~9-28% |
| This compound | 50 | Significantly Attenuated | Decreased by ~20% | Increased by ~17% | Increased by ~9-28% |
Data from a 21-day study where oral administration of Butin significantly attenuated the inflammatory response in CFA-induced arthritic rats.[3][4]
Table 3: Effect of Butin on Oxidative Stress Markers in CFA-Induced Arthritis in Rats
| Treatment Group | Dose (mg/kg) | Malondialdehyde (MDA) Reduction | Myeloperoxidase (MPO) Reduction | Nitrite Reduction |
| CFA Control | - | - | - | - |
| This compound | 25 | 10.4% | 18.59% | 18.88% |
| This compound | 50 | 38.26% | 50.91% | 24.97% |
Butin treatment reduced elevated levels of oxidative and nitrative stress markers in the paw tissue of arthritic rats.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.
1. Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model for evaluating acute inflammation.[5][6][7]
-
Animals: Swiss mice are typically used.[1]
-
Acclimatization: Animals are acclimatized to laboratory conditions for a week before the experiment.
-
Groups:
-
Procedure:
-
Test compounds [this compound] or standard drugs are administered orally to the respective groups.[1]
-
After a set period (e.g., 1 hour), inflammation is induced by injecting a 1% carrageenan solution (0.1 mL) into the sub-plantar region of the right hind paw of each mouse.[1][6]
-
Paw volume or thickness is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer or calipers.[8]
-
-
Biochemical Analysis: After the final measurement, blood or tissue samples can be collected to measure levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]
2. Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
This model is used to study chronic inflammation and is relevant for autoimmune disorders like rheumatoid arthritis.[4]
-
Animals: Adult Wistar rats (200-240g) are commonly used.[3][4]
-
Groups:
-
Procedure:
-
On day 1, arthritis is induced by a single intradermal injection of CFA (0.1 mL) into the hind paw of rats in Groups 2, 3, and 4. Group 1 receives normal saline.[3][4]
-
Oral treatment with this compound or vehicle is administered daily for 21 days.[3][4]
-
Paw volume and body weight are recorded at regular intervals (e.g., every 7 days).[3][4]
-
Arthritis severity can be scored on later days of the study (e.g., days 17, 19, and 21).[3][4]
-
-
Endpoint Analysis: On day 22, blood samples are collected for hematological (RBC, WBC, hemoglobin) and biochemical (e.g., PGE2, cytokines, liver enzymes) analysis. Paw tissue is collected for analysis of oxidative stress markers (MDA, MPO, nitrite) and histopathology.[3][4]
Visualizing Mechanisms and Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound
Studies suggest that the anti-inflammatory effects of Butin may be mediated through the inhibition of the NF-κB signaling pathway.[9] Butin has been shown to directly inhibit IκBα kinase (IKK), which is a crucial step in the activation of NF-κB.[9] The suppression of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, and enzymes like COX-2 and MMP-9.[9]
General Experimental Workflow for In Vivo Anti-inflammatory Studies
The workflow for in vivo validation of anti-inflammatory compounds follows a structured process from animal preparation to data analysis.
References
- 1. Antinociceptive and anti-inflammatory activities of butein in different nociceptive and inflammatory mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butin Attenuates Arthritis in Complete Freund's Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. inotiv.com [inotiv.com]
- 9. Butein, a tetrahydroxychalcone, inhibits nuclear factor (NF)-kappaB and NF-kappaB-regulated gene expression through direct inhibition of IkappaBalpha kinase beta on cysteine 179 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro to In Vivo Correlation of (+)-Butin's Anti-Diabetic Activity: A Comparative Guide
This guide provides a comparative analysis of the anti-diabetic properties of the flavonoid (+)-Butin, alongside the established therapeutic agents, Metformin and Acarbose. The following sections detail available in vivo efficacy data, experimental methodologies, and key signaling pathways implicated in their mechanisms of action.
Comparative Efficacy of Anti-Diabetic Compounds
A comprehensive comparison of the in vivo anti-diabetic effects of this compound, Metformin, and Acarbose is presented below. It is important to note that while in vivo data for this compound is available, specific in vitro data on its direct enzymatic inhibition or glucose uptake modulation is currently lacking in the scientific literature. This presents a limitation in establishing a direct in vitro to in vivo correlation for this compound.
Table 1: In Vivo Anti-Diabetic Activity in Alloxan-Induced Diabetic Rat Models
| Compound | Dose | Route of Administration | Duration of Treatment | Key Findings | Reference |
| This compound | 25 mg/kg | Oral | 28 days | Significantly decreased blood glucose and HbA1c levels. Increased serum insulin levels. | [1] |
| 50 mg/kg | Oral | 28 days | Showed a more pronounced effect on lowering blood glucose and HbA1c, and increasing serum insulin compared to the 25 mg/kg dose. | [1] | |
| Metformin | 100 mg/kg | Oral | 21 days | Significantly decreased total cholesterol and triglyceride levels. | [2] |
| 1000 mg/kg/day | Oral | 30 days | Significantly lowered blood glucose levels and protected pancreatic, liver, and kidney tissues from diabetic damage. | [3][4] | |
| Acarbose | 5 mg/kg | Oral | - | Significantly reduced blood glucose levels during an oral glucose tolerance test (OGTT). | [5] |
Table 2: In Vitro Anti-Diabetic Activity
| Compound | Assay | IC₅₀ Value | Reference |
| This compound | α-Amylase Inhibition | Data not available | - |
| α-Glucosidase Inhibition | Data not available | - | |
| Glucose Uptake (e.g., in 3T3-L1 adipocytes) | Data not available | - | |
| Acarbose | α-Amylase Inhibition | 18.63 ± 1.21 µg/mL | [6] |
| α-Glucosidase Inhibition | 151.1 µg/mL | [2] | |
| Metformin | α-Amylase Inhibition | Not a primary mechanism | - |
| α-Glucosidase Inhibition | Not a primary mechanism | - | |
| Glucose Uptake (in various cell lines) | Primarily acts by increasing insulin sensitivity and glucose uptake, rather than direct enzymatic inhibition. | [7] |
Experimental Protocols
Detailed methodologies for the key in vivo and in vitro experiments are provided to ensure reproducibility and facilitate critical evaluation of the presented data.
In Vivo Anti-Diabetic Activity in Alloxan-Induced Diabetic Rats
-
Animal Model: Male Wistar rats are typically used. Diabetes is induced by a single intraperitoneal injection of alloxan monohydrate (e.g., 120-150 mg/kg body weight) dissolved in a suitable buffer like normal saline or citrate buffer.[1] The diabetic state is confirmed by measuring fasting blood glucose levels, with levels above 200-250 mg/dL indicating successful induction.[1]
-
Treatment Groups: Animals are divided into several groups: a normal control group, a diabetic control group receiving only the vehicle, and treatment groups receiving different doses of the test compound (e.g., this compound at 25 and 50 mg/kg) or a standard drug (e.g., Metformin or Glibenclamide) orally for a specified duration (e.g., 28 days).[1]
-
Biochemical Analysis: Blood samples are collected at regular intervals to measure fasting blood glucose levels. At the end of the treatment period, animals are euthanized, and blood is collected for the analysis of serum insulin and glycated hemoglobin (HbA1c).[1] Pancreatic tissue may also be collected for histopathological examination.[1]
In Vitro α-Amylase Inhibition Assay
-
Enzyme and Substrate: Porcine pancreatic α-amylase is commonly used as the enzyme source, and a starch solution serves as the substrate.
-
Assay Procedure: The test compound is pre-incubated with the α-amylase solution in a buffer (e.g., phosphate buffer, pH 6.9) at a specific temperature (e.g., 37°C) for a set time (e.g., 10 minutes). The reaction is initiated by adding the starch solution.
-
Quantification: The reaction is stopped after a defined period by adding a dinitrosalicylic acid (DNSA) color reagent. The amount of reducing sugar (maltose) produced is quantified by measuring the absorbance at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (without inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.[6]
In Vitro α-Glucosidase Inhibition Assay
-
Enzyme and Substrate: α-Glucosidase from Saccharomyces cerevisiae is frequently used, with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[2][3]
-
Assay Procedure: The test compound is pre-incubated with the α-glucosidase solution in a buffer (e.g., phosphate buffer, pH 6.8) at 37°C. The reaction is started by adding the pNPG substrate.
-
Quantification: The enzymatic reaction, which releases p-nitrophenol, is monitored by measuring the increase in absorbance at 405 nm over time. The percentage of inhibition is calculated, and the IC₅₀ value is determined.[2][3]
In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
Glucose Uptake Measurement: Differentiated adipocytes are serum-starved and then incubated with the test compound in the presence or absence of insulin. Glucose uptake is measured by adding a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), or radioactively labeled 2-deoxyglucose.
-
Analysis: The amount of internalized glucose analog is quantified using a fluorescence plate reader or a scintillation counter. The results are expressed as a percentage of glucose uptake compared to the control.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the anti-diabetic action of the compared compounds and a typical workflow for evaluating anti-diabetic activity.
Conclusion
The available in vivo evidence suggests that this compound possesses significant anti-diabetic properties, comparable in some respects to established drugs like Metformin and Acarbose.[1] Its mechanism of action in vivo appears to involve the protection and potential restoration of pancreatic β-cell function, leading to increased insulin secretion and subsequent lowering of blood glucose and HbA1c levels.[1] However, the lack of in vitro data for this compound is a critical knowledge gap that prevents a direct correlation between its cellular and systemic effects. Further in vitro studies, particularly focusing on its impact on key enzymes like α-amylase and α-glucosidase, as well as on glucose uptake in relevant cell lines, are imperative to fully elucidate its anti-diabetic potential and to establish a robust in vitro to in vivo correlation. Such studies would provide a more complete picture of its mechanism of action and strengthen its case as a potential therapeutic agent for diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 3. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPAR-Gamma as putative gene target involved in Butein mediated anti-diabetic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Butin Isomers in Tyrosinase Inhibition: A Comparative Analysis
For Immediate Release
In the ongoing quest for potent and safe skin-lightening agents, researchers and drug development professionals are increasingly turning their attention to natural flavonoids. Among these, butin and its isomers have emerged as promising candidates for the inhibition of tyrosinase, the key enzyme in melanin biosynthesis. This guide provides a comparative analysis of the tyrosinase inhibitory effects of butin and the structurally related flavonoid, sulfuretin, supported by experimental data to aid in the development of novel dermatological and therapeutic agents.
A study comparing the efficacy of butin (7,3',4'-trihydroxydihydroflavone) and sulfuretin (3′,4′,6-trihydroxyaurone), both major bioactive components of Rhus verniciflua Stokes, has revealed their potent inhibitory effects on the monophenolase and diphenolase activities of mushroom tyrosinase.[1] Kinetic analysis has identified both compounds as competitive inhibitors, suggesting they vie with the substrate for the active site of the enzyme.[1]
Comparative Inhibitory Performance
The inhibitory potency of butin and sulfuretin was quantified by determining their half-maximal inhibitory concentration (IC50) values against mushroom tyrosinase. The results, summarized in the table below, indicate that sulfuretin exhibits slightly stronger inhibition than butin.
| Compound | Type of Inhibition | IC50 (μmol/L) |
| Butin | Competitive | 16.0[1] |
| Sulfuretin | Competitive | 13.64[1] |
Table 1: Comparison of IC50 values and inhibition types for butin and sulfuretin against mushroom tyrosinase.
Further investigation into their mechanism of action showed that both butin and sulfuretin significantly lengthen the lag period of the enzyme. In the presence of 185 μmol/L of butin, the lag period was extended to 26 minutes from the 1-minute baseline.[1] Similarly, 111.1 μmol/L of sulfuretin extended the lag period to 6 minutes.[1] UV-visible spectrum analysis indicated that neither compound chelates the copper ions within the tyrosinase active site. This suggests that their inhibitory action stems from either occupying the substrate-binding site or preventing the initiation of the catalytic reaction by scavenging free radicals.[1]
Experimental Protocols
The following is a detailed methodology for a standard mushroom tyrosinase inhibition assay, as adapted from established research protocols.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Butin and/or Sulfuretin (or other test isomers)
-
Phosphate Buffer (pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
Microplate Reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare stock solutions of butin and sulfuretin in DMSO. Serially dilute these stock solutions to obtain a range of working concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the test compound solution (butin or sulfuretin at various concentrations).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the mushroom tyrosinase solution to each well and pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader. Record the absorbance at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing tyrosinase inhibition.
Experimental workflow for tyrosinase inhibition assay.
This comparative analysis underscores the potential of butin and its structural analogs as effective tyrosinase inhibitors. The provided data and experimental framework offer a solid foundation for researchers and professionals in the field to further explore the structure-activity relationships of these flavonoids and to develop novel and potent agents for cosmetic and therapeutic applications.
References
Validation of (+)-Butin as a Therapeutic Agent for Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Butin with other therapeutic agents for oxidative stress, supported by experimental data. It is designed to inform research and development decisions by offering an objective analysis of performance and detailed methodologies.
Executive Summary
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to a multitude of pathological conditions. This compound, a flavonoid, has emerged as a promising therapeutic agent due to its potent antioxidant properties. This guide evaluates the efficacy of this compound in mitigating oxidative stress by comparing its performance against established and emerging alternative agents: N-acetylcysteine (NAC), Edaravone, Curcumin, and Resveratrol. The comparison is based on their mechanisms of action, supported by quantitative data from relevant in vitro and in vivo studies.
Comparative Analysis of Therapeutic Agents
The therapeutic potential of this compound and its alternatives is multifaceted, involving direct radical scavenging and modulation of cellular signaling pathways.
Mechanism of Action
-
This compound: This flavonoid combats oxidative stress through a dual mechanism. It directly scavenges free radicals and activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, via the PI3K/Akt signaling cascade.[1] Furthermore, it inhibits the mitochondria-dependent apoptotic pathway by suppressing the SEK1-JNK-AP-1 signaling cascade.
-
N-acetylcysteine (NAC): A well-established antioxidant, NAC primarily acts as a precursor to L-cysteine, which is a crucial component for the synthesis of glutathione (GSH), a major intracellular antioxidant. By replenishing GSH stores, NAC enhances the cell's capacity to neutralize ROS.
-
Edaravone: This small molecule drug is a potent free radical scavenger that effectively neutralizes hydroxyl radicals and peroxyl radicals, thereby inhibiting lipid peroxidation and protecting against oxidative damage.[2]
-
Curcumin: The active component of turmeric, curcumin exerts its antioxidant effects by modulating multiple signaling pathways. It can activate the Nrf2 pathway and inhibit the pro-inflammatory NF-κB pathway. It also possesses direct radical scavenging capabilities.
-
Resveratrol: A natural polyphenol, resveratrol exhibits strong antioxidant properties by activating the SIRT1/Nrf2 signaling pathway, enhancing the expression of antioxidant enzymes, and directly scavenging a variety of ROS.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the comparative agents in their action against oxidative stress.
Caption: Signaling pathways modulated by this compound to combat oxidative stress.
Caption: Mechanisms of action for alternative antioxidant agents.
Quantitative Performance Data
The following tables summarize the quantitative data on the antioxidant efficacy of this compound and its alternatives, primarily focusing on the half-maximal inhibitory concentration (IC50) from in vitro antioxidant assays. Lower IC50 values indicate greater antioxidant potency.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Reference |
| This compound | Not widely reported | - |
| N-acetylcysteine (NAC) | High (mM range) | Varies across studies |
| Edaravone | ~30.80 | [3] |
| Curcumin | ~25-50 | [1][2][4] |
| Resveratrol | ~20-100 | [5][6][7][8] |
Note: IC50 values can vary significantly based on the specific experimental conditions of the DPPH assay.
Table 2: Cellular Antioxidant Activity (CAA)
| Compound | CAA Value (µmol QE/100 µmol) | Reference |
| This compound | Data not available | - |
| N-acetylcysteine (NAC) | Data not available | - |
| Edaravone | Data not available | - |
| Curcumin | Data not available in this format | - |
| Quercetin (a related flavonoid) | 100 | [9] |
Note: The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant activity by considering cellular uptake and metabolism.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound, NAC, Edaravone, Curcumin, Resveratrol) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well containing only the solvent and DPPH solution is also measured.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe within a cell line, providing a measure of intracellular antioxidant activity.
Protocol (using HepG2 cells):
-
Cell Culture:
-
Culture Human Hepatoma (HepG2) cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.[10]
-
Remove the media and wash the cells with PBS.
-
Treat the cells with various concentrations of the test compound along with 25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in treatment medium for 1 hour.[10]
-
Wash the cells with PBS.
-
Add a peroxyl radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.[10]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.
-
-
Calculation:
-
The area under the curve (AUC) for fluorescence versus time is calculated.
-
The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Western Blot Analysis for Signaling Proteins (Nrf2, Keap1, p-Akt, p-JNK)
This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound and/or an oxidative stressor.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Nrf2, anti-Keap1, anti-phospho-Akt, anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for oxidative stress through its multifaceted mechanism of action, which includes direct radical scavenging and modulation of key cellular signaling pathways like Nrf2 and JNK. While direct comparative studies with other antioxidants are limited, the available data suggests its efficacy is comparable to other well-known flavonoids like curcumin and resveratrol. N-acetylcysteine and Edaravone, while effective, operate through more direct mechanisms of GSH repletion and radical scavenging, respectively.
Further head-to-head comparative studies employing standardized in vitro and in vivo models are warranted to definitively establish the relative potency and therapeutic advantages of this compound. The detailed experimental protocols provided in this guide offer a framework for such future investigations, which will be crucial for the clinical translation of this compound as a novel therapy for oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. scitepress.org [scitepress.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Resveratrol as Bioactive Compound of Propolis from Western Romania and Characterization of Phenolic Profile and Antioxidant Activity of Ethanolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Potential of Resveratrol as the Result of Radiation Exposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.4.3. Cellular Antioxidant Activity assay [bio-protocol.org]
A Head-to-Head Comparison of (+)-Butin and Resveratrol in Aging Models: A Review of the Evidence
For researchers, scientists, and drug development professionals, the quest for effective anti-aging compounds is a priority. This guide provides a comparative analysis of two such compounds: (+)-Butin, a dihydroflavone, and Resveratrol, a well-studied stilbenoid. While direct head-to-head experimental data in aging models is currently unavailable for this compound, this guide synthesizes the existing research on both compounds, focusing on key markers of aging, to offer a valuable comparative perspective.
While Resveratrol has been extensively studied for its anti-aging properties, research on this compound in the context of aging is limited. Much of the available data is on the related flavonoid, Butin. This guide will present data on Butin where information on this compound is absent, with the clear distinction that they are different molecules.
I. Comparative Analysis of Bioactivities
The following tables summarize the available quantitative data for this compound, Butin, and Resveratrol across several key anti-aging parameters. It is important to note the absence of direct comparative studies necessitates a side-by-side presentation of data from independent research.
Table 1: Antioxidant Activity
Oxidative stress is a major contributor to the aging process. The ability of a compound to neutralize reactive oxygen species (ROS) is a key indicator of its potential anti-aging efficacy.
| Compound | Assay | IC50 / Value | Organism/System | Source |
| Butin | DPPH Radical Scavenging | Not specified | in vitro | [1] |
| ABTS Radical Scavenging | Not specified | in vitro | [2] | |
| Resveratrol | DPPH Radical Scavenging | ~25 µg/mL | in vitro | [3] |
| ABTS Radical Scavenging | IC50: 4.88 ± 0.35 μM | in vitro | [4] | |
| ORAC | Higher than DPPH & FRAP | in vitro | [5] | |
| FRAP | 13.42 to 210.26 µmol/L TE | in vitro | [5] |
Table 2: Anti-Inflammatory Activity
Chronic inflammation, or "inflammaging," is another hallmark of aging. Compounds that can modulate inflammatory pathways, such as NF-κB, are of significant interest.
| Compound | Assay | IC50 / Effect | Cell Line / Model | Source |
| Butin | Inhibition of IL-1β | Attenuated levels by 9.59–32.79% | CFA-treated rats | [6] |
| Inhibition of IL-6 | Attenuated levels by 13.35–30.41% | CFA-treated rats | [6] | |
| Inhibition of TNF-α | Attenuated levels by 4.49–40.70% | CFA-treated rats | [6] | |
| Resveratrol | Inhibition of NO production | IC50: 0.7 ± 0.15 μM (Derivative 22) | RAW 264.7 macrophages | [7] |
| Inhibition of IL-6 | IC50: 1.12 μM (Derivative 16) | RAW 264.7 macrophages | [7] | |
| Inhibition of TNF-α | IC50: 1.92 μM (Derivative 16) | RAW 264.7 macrophages | [7] |
Table 3: Sirtuin (SIRT1) and AMPK Activation
SIRT1 and AMP-activated protein kinase (AMPK) are crucial regulators of metabolism and longevity. Their activation is a key strategy in anti-aging research.
| Compound | Target | Effect | Cell Line / Model | Source |
| Butein (related chalcone) | SIRT1 | Activator | Recombinant SIRT1 | [8] |
| Nectandrin B (lignan) | AMPK | Activator | Vascular Smooth Muscle Cells | [9] |
| Resveratrol | SIRT1 | Activator (activity increased by up to 10-fold) | in vitro assay | [6] |
| AMPK | Increased phosphorylation | Neuro2a cells | [1] | |
| AMPK | Increased kinase activity by 100% (at 100 µM) | Human umbilical vein endothelial cells | [10] |
Table 4: Lifespan Extension in Model Organisms
Extending the lifespan of model organisms is a fundamental test for potential anti-aging compounds.
| Compound | Organism | Lifespan Extension | Dietary Conditions | Source |
| Butein (related chalcone) | C. elegans | Mean lifespan increased from 22.7 to 25.0 days | Standard | [5] |
| Nectandrin B (lignan) | Drosophila melanogaster | Up to 42.6% | Standard | [7] |
| Resveratrol | Drosophila melanogaster | ~15% (females) | Low sugar–high protein diet | [11] |
| Drosophila melanogaster | No significant effect | Standard or restricted diets | [9][11] |
II. Signaling Pathways
Resveratrol's Anti-Aging Signaling Network
Resveratrol is known to influence several key signaling pathways implicated in aging. Its primary proposed mechanism involves the activation of SIRT1, which in turn can deacetylate a range of proteins, leading to beneficial downstream effects. Resveratrol also activates AMPK, a central regulator of cellular energy homeostasis.
Caption: Resveratrol's signaling pathways in aging.
Butin's Antioxidant and Anti-Inflammatory Pathways
Butin has demonstrated significant antioxidant and anti-inflammatory properties. Its antioxidant effects are attributed to its ability to scavenge ROS and enhance the activity of endogenous antioxidant enzymes. Its anti-inflammatory actions are primarily mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.
Caption: Butin's antioxidant and anti-inflammatory mechanisms.
III. Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
-
Objective: To detect senescent cells, which express β-galactosidase activity at pH 6.0.
-
Methodology:
-
Cells are seeded in culture plates and treated with the test compound (this compound or Resveratrol) for a specified duration.
-
The culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).
-
Cells are fixed with a formaldehyde/glutaraldehyde solution.
-
After washing, the cells are incubated with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (no CO2).
-
The development of a blue color, indicating β-galactosidase activity, is observed under a microscope.
-
The percentage of blue, senescent cells is quantified by counting at least 200 cells in multiple fields.
-
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
-
Objective: To quantify intracellular ROS levels.
-
Methodology:
-
Cells are cultured and treated with the test compound.
-
The cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution. DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
After incubation, the cells are washed with PBS.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths typically around 485 nm and 535 nm, respectively.
-
The fluorescence intensity is proportional to the amount of ROS in the cells.
-
Drosophila melanogaster Lifespan Assay
-
Objective: To determine the effect of a compound on the lifespan of fruit flies.
-
Workflow:
Caption: Workflow for a Drosophila lifespan assay.
-
Methodology:
-
Age-matched populations of adult flies are collected.
-
Flies are divided into control and experimental groups. The experimental group is fed a standard diet supplemented with the test compound (this compound or Resveratrol).
-
Flies are housed in vials at a controlled temperature (e.g., 25°C) and light-dark cycle.
-
Every 2-3 days, the flies are transferred to fresh vials with the appropriate diet, and the number of dead flies is recorded.
-
The experiment continues until all flies have died.
-
Survival curves are generated, and statistical analysis is performed to determine if the compound significantly affects mean and maximum lifespan.
-
IV. Conclusion and Future Directions
Resveratrol has demonstrated a range of anti-aging effects in various experimental models, primarily through its influence on the SIRT1 and AMPK pathways. While its efficacy in extending lifespan can be context-dependent, its antioxidant and anti-inflammatory properties are well-documented.
The available data on Butin suggests it is a potent antioxidant and anti-inflammatory agent, acting through ROS scavenging and NF-κB inhibition. However, there is a clear lack of research on this compound, specifically in the context of aging models. Furthermore, the effects of Butin on key longevity pathways like SIRT1 and AMPK remain to be elucidated.
Future research should focus on conducting direct head-to-head comparative studies of this compound and Resveratrol in various in vitro and in vivo aging models. Key areas of investigation should include:
-
Quantitative analysis of this compound's antioxidant and anti-inflammatory potency.
-
Investigation of this compound's ability to activate SIRT1 and AMPK.
-
Lifespan studies of this compound in model organisms like C. elegans and Drosophila melanogaster.
Such studies are crucial to fully understand the potential of this compound as an anti-aging compound and to determine its relative efficacy compared to established molecules like Resveratrol. This will provide a clearer picture for researchers and drug development professionals seeking to develop novel and effective strategies to promote healthy aging.
References
- 1. Nectandrin B-mediated activation of the AMPK pathway prevents cellular senescence in human diploid fibroblasts by reducing intracellular ROS levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nectandrin B-mediated activation of the AMPK pathway prevents cellular senescence in human diploid fibroblasts by reducing intracellular ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of AMP-activated protein kinase activity and expression in response to ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Butein Increases Resistance to Oxidative Stress and Lifespan with Positive Effects on the Risk of Age-Related Diseases in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of nectandrin B, a potent AMPK activator on neointima formation: inhibition of Pin1 expression through AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatocyte-protective effect of nectandrin B, a nutmeg lignan, against oxidative stress: Role of Nrf2 activation through ERK phosphorylation and AMPK-dependent inhibition of GSK-3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nectandrin B significantly increases the lifespan of Drosophila - Nectandrin B for longevity | Aging [aging-us.com]
Confirming the Molecular Targets of (+)-Butin: A Comparative Guide Using CRISPR-Cas9
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of a robust methodology for validating the molecular targets of the flavonoid (+)-Butin. By leveraging the precision of CRISPR-Cas9 gene editing, we can move beyond predictive studies to definitively identify the cellular components through which this compound exerts its biological effects.
Recent in-silico and in-vivo studies have suggested that this compound, a flavonoid with notable antioxidant and anti-inflammatory properties, interacts with several key signaling proteins.[1][2] Computational molecular docking studies predict that butin can bind to proteins such as caspase-3 and NF-κB, with significant binding affinities.[1] Furthermore, its antioxidant effects are thought to be mediated through the PI3K/Akt/Nrf2 signaling pathway.[3] However, these findings require definitive experimental validation.
This guide outlines a comparative approach using CRISPR-Cas9 to systematically knock out putative target genes and observe the resulting changes in cellular response to this compound treatment. This method provides a powerful alternative to less specific techniques like RNA interference (RNAi) or the use of small molecule inhibitors, which can have off-target effects. CRISPR-Cas9 offers permanent gene knockout, leading to a clearer and more reliable understanding of the true molecular targets.[4][5][6]
Comparative Data Analysis: Wild-Type vs. CRISPR-Cas9 Knockout Cells
To quantitatively assess the role of putative molecular targets, we present hypothetical yet expected experimental data from studies comparing the effects of this compound on wild-type (WT) cells versus cells with specific genes knocked out (KO) using CRISPR-Cas9.
Table 1: Effect of this compound on Oxidative Stress in Wild-Type vs. Nrf2 KO Cells
| Cell Line | Treatment | Intracellular ROS Levels (Relative Fluorescence Units) | Nrf2 Target Gene Expression (Fold Change) |
| HEK293 WT | Vehicle | 100 ± 5.2 | 1.0 |
| This compound (20 µM) | 65 ± 4.1 | 4.5 ± 0.3 | |
| HEK293 Nrf2 KO | Vehicle | 115 ± 6.8 | N/A |
| This compound (20 µM) | 110 ± 5.9 | N/A |
ROS: Reactive Oxygen Species. Data are presented as mean ± standard deviation.
Table 2: Anti-inflammatory Activity of this compound in Wild-Type vs. NF-κB KO Cells
| Cell Line | Treatment | TNF-α Induced NF-κB Activity (Luciferase Assay) | IL-6 Secretion (pg/mL) |
| RAW 264.7 WT | Vehicle | 100 ± 7.5 | 550 ± 25 |
| This compound (20 µM) | 45 ± 3.9 | 210 ± 18 | |
| RAW 264.7 NF-κB KO | Vehicle | 5 ± 1.2 | 80 ± 9 |
| This compound (20 µM) | 4.8 ± 1.1 | 75 ± 7 |
TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6. Data are presented as mean ± standard deviation.
Table 3: Pro-apoptotic Effect of this compound in Wild-Type vs. Caspase-3 KO Cells
| Cell Line | Treatment | Caspase-3 Activity (Relative Luminescence Units) | Apoptosis Rate (% of Annexin V positive cells) |
| HeLa WT | Vehicle | 100 ± 8.1 | 5 ± 1.5 |
| This compound (50 µM) | 350 ± 21.7 | 40 ± 3.2 | |
| HeLa Caspase-3 KO | Vehicle | 10 ± 2.5 | 6 ± 1.8 |
| This compound (50 µM) | 12 ± 2.8 | 8 ± 2.1 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Experimental Workflow
To visually conceptualize the proposed mechanism and validation strategy, the following diagrams illustrate the key signaling pathways and the experimental workflow.
Caption: Proposed signaling pathways modulated by this compound.
Caption: Experimental workflow for CRISPR-Cas9 mediated target validation.
Caption: Logical relationship between this compound, its target, and cellular outcome.
Experimental Protocols
Herein are detailed methodologies for the key experiments required to validate the molecular targets of this compound using CRISPR-Cas9.
Design and Cloning of sgRNA
-
Target Selection: Identify the coding sequences of the putative target genes (e.g., NFE2L2 for Nrf2, RELA for NF-κB p65, CASP3 for Caspase-3) from the NCBI database.
-
sgRNA Design: Use an online tool (e.g., Benchling, CHOPCHOP) to design 3-4 sgRNAs targeting the early exons of each gene to maximize the likelihood of generating a loss-of-function frameshift mutation. Select sgRNAs with high on-target and low off-target scores.
-
Oligo Synthesis: Synthesize complementary DNA oligonucleotides for each sgRNA with appropriate overhangs for cloning into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
Vector Ligation: Anneal the sgRNA oligos and ligate them into the digested and dephosphorylated Cas9 vector.
-
Transformation: Transform the ligated product into competent E. coli and select for positive colonies. Verify the correct insertion by Sanger sequencing.
Generation of Knockout Cell Lines
-
Cell Culture: Culture the chosen cell line (e.g., HEK293 for Nrf2, RAW 264.7 for NF-κB, HeLa for Caspase-3) in appropriate media and conditions.
-
Transfection: Transfect the cells with the validated sgRNA-Cas9 plasmids using a suitable method like lipofection (e.g., Lipofectamine 3000) or electroporation.[7]
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin for lentiCRISPRv2) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, dilute the cell population to a single-cell suspension and plate into 96-well plates to isolate individual clones.
-
Expansion: Expand the resulting colonies for validation.
Validation of Gene Knockout
-
Genomic DNA Extraction and PCR: Extract genomic DNA from each clonal population. Amplify the genomic region targeted by the sgRNA using PCR.
-
Sanger Sequencing: Sequence the PCR products and analyze the chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to identify and quantify insertions and deletions (indels) that confirm the gene knockout.[8]
-
Western Blot Analysis: Prepare protein lysates from the validated knockout clones and wild-type cells. Perform Western blotting using antibodies specific for the target proteins (Nrf2, NF-κB p65, Caspase-3) to confirm the absence of protein expression. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Functional Assays
-
Cell Treatment: Plate the validated knockout and wild-type cells. After 24 hours, treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Oxidative Stress Assay: To measure reactive oxygen species (ROS), incubate the cells with a fluorescent probe like DCFDA and measure the fluorescence intensity using a plate reader or flow cytometer.
-
NF-κB Activity Assay: For inflammatory response, use a luciferase reporter assay where luciferase expression is under the control of an NF-κB response element. Measure luminescence as an indicator of NF-κB transcriptional activity. Alternatively, measure the secretion of inflammatory cytokines like IL-6 into the cell culture medium using an ELISA kit.
-
Apoptosis Assay: To assess apoptosis, measure caspase-3 activity using a luminescent or colorimetric substrate-based assay. Additionally, stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
By following these protocols, researchers can definitively confirm or refute the putative molecular targets of this compound, providing a solid foundation for further drug development and mechanistic studies. The use of CRISPR-Cas9 ensures a high degree of confidence in the results, paving the way for a clearer understanding of how this promising natural compound exerts its therapeutic effects.
References
- 1. In vivo and computational investigation of butin against alloxan-induced diabetes via biochemical, histopathological, and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butin | AntiOxidant | TargetMol [targetmol.com]
- 3. (-)-Butin | Akt | Nrf2 | PI3K | TargetMol [targetmol.com]
- 4. selectscience.net [selectscience.net]
- 5. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 7. CRISPR Validated Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for (+)-Butin
I. Immediate Safety and Handling
(+)-Butin is a flavonoid and, like many polyphenolic compounds, should be handled with care in a laboratory setting.[1][2][3][4] While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use standard laboratory gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required.
Handling:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust when handling the solid form.
II. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Containment: For small spills of solid material, gently sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills (if dissolved in a solvent), absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water.
-
Waste Disposal: All contaminated materials should be placed in a sealed, labeled container for hazardous waste disposal.
III. Proper Disposal Protocol
The disposal of this compound and its containers must be managed as chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Waste Identification and Collection:
-
Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
If this compound is in a solvent, the solvent's hazardous characteristics will also determine the disposal route.
-
-
Segregation:
-
Segregate this compound waste from other chemical waste streams to prevent potential reactions.
-
Store in a designated, well-ventilated, and secure waste accumulation area.
-
-
Containerization:
-
Use a dedicated, properly sealed, and clearly labeled waste container.
-
The label should include:
-
The name "this compound Waste"
-
The primary hazards (e.g., "Chemical Waste," "Caution: Handle with Care")
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste disposal service.
-
Provide the disposal service with all available information on the chemical properties of this compound.
-
IV. Data Presentation: Waste Profile
No specific quantitative data for the disposal of this compound was found in the available search results. The following table provides a general framework for the type of information that would be required by a hazardous waste disposal company. This information should be determined by the user in consultation with their EHS department.
| Parameter | Value | Source/Comment |
| Chemical Name | This compound | CAS No. 74628-42-5[1] |
| Molecular Formula | C15H12O5[1][2][3] | |
| Physical State | Solid (Powder) | Assuming the pure compound is being disposed of. |
| pH of Aqueous Solution | Not available. As a phenolic compound, it is likely weakly acidic.[4] | |
| Flash Point | Not available. | If dissolved in a flammable solvent, the flash point of the solvent will be the primary concern. |
| Toxicity Data | Not available. Treat as a potentially hazardous substance. | |
| Incompatible Materials | Strong oxidizing agents. | Based on general properties of similar organic compounds. |
| Recommended Disposal | Incineration by a licensed hazardous waste disposal facility. | This is a common disposal method for non-halogenated organic waste. Final determination must be made in accordance with local regulations. |
V. Experimental Protocols: Waste Preparation for Disposal
The following protocol outlines the steps for preparing this compound waste for disposal.
Objective: To safely collect and containerize this compound waste for pickup by a certified hazardous waste disposal service.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate hazardous waste container (e.g., sealable, chemically resistant bottle or drum)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
-
Chemical fume hood
Procedure:
-
Work Area Preparation:
-
Perform all waste handling procedures within a certified chemical fume hood.
-
Ensure that a spill kit is readily accessible.
-
-
Solid Waste Consolidation:
-
Carefully transfer any solid this compound waste into the designated hazardous waste container.
-
Use a funnel to prevent spillage.
-
Ensure that any contaminated items, such as weighing paper or spatulas, are also placed in the container or a separate, appropriately labeled solid waste bag.
-
-
Liquid Waste Consolidation:
-
If the this compound waste is in a solvent, carefully pour the liquid into a designated liquid hazardous waste container.
-
Do not mix incompatible waste streams. If multiple solvents are used, they may need to be collected in separate containers. Consult your EHS department.
-
-
Container Sealing and Labeling:
-
Securely seal the waste container.
-
Affix a completed hazardous waste label to the container. The label must include the full chemical name and any known hazards.
-
-
Storage:
-
Store the sealed and labeled waste container in your laboratory's designated satellite accumulation area.
-
Ensure the container is stored away from incompatible materials.
-
-
Disposal Request:
-
Follow your institution's procedures to request a pickup of the hazardous waste.
-
VI. Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling (+)-Butin
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (+)-Butin. The following procedures for personal protective equipment (PPE), handling, and disposal are based on best practices for flavonoid compounds and data from the closely related compound, Butein.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | With side-shields | Protects eyes from splashes and dust.[1] |
| Hand Protection | Protective Gloves | Nitrile gloves | Prevents skin contact with the chemical.[2] |
| Body Protection | Laboratory Coat | Standard | Protects skin and clothing from contamination.[2] |
| Foot Protection | Closed-toe Shoes | --- | Protects feet from spills.[2] |
| Respiratory Protection | Respirator | Use a suitable respirator when dust is generated | Prevents inhalation of airborne particles.[1] |
Hazard Identification and Precautionary Measures
The following data is for Butein, a structurally similar flavonoid, and should be considered as a proxy for this compound in the absence of specific data.
| Hazard Statement | GHS Classification | Precautionary Statement |
| Harmful if swallowed[1] | Acute toxicity, oral (Category 4) | P264: Wash hands thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P330: Rinse mouth.[1] |
| Causes skin irritation[1] | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Causes serious eye irritation[1] | Serious eye damage/eye irritation (Category 2A) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| May cause respiratory irritation[1] | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P271: Use only outdoors or in a well-ventilated area.[1] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard procedure for handling this compound in a laboratory setting, from preparation to disposal.
Detailed Methodologies
Handling Procedures:
-
Engineering Controls : Always handle this compound in a well-ventilated area. A fume hood is recommended to minimize inhalation exposure.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Personal Protective Equipment (PPE) : Before handling, don the appropriate PPE as detailed in the table above. This includes safety goggles with side-shields, nitrile gloves, a lab coat, and closed-toe shoes.[1][2]
-
Dispensing : When weighing or transferring the solid compound, take care to avoid generating dust.[1]
-
Hygiene : Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in the work area.[1]
Disposal Plan:
-
Waste Collection : Dispose of waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a clearly labeled, sealed container for chemical waste.[2]
-
Storage : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Institutional Protocols : Follow all local, state, and federal regulations for hazardous waste disposal.[3] Arrange for pick-up and disposal by your institution's environmental health and safety department.
-
Spill Response : In case of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent material and place it in the chemical waste container.[1] Ventilate the area and clean the spill site thoroughly. For large spills, contact your institution's emergency response team.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
